AM966
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQTWEWAPUCDDZ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153758 | |
| Record name | AM-966 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228690-19-4 | |
| Record name | AM-966 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228690194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-966 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-966 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEO54NH393 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AM-966: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Initially investigated for its anti-fibrotic properties, subsequent research has revealed a more complex pharmacological profile. While it effectively inhibits LPA-stimulated downstream signaling pathways, AM-966 has also been shown to induce an unexpected increase in pulmonary endothelial permeability. This guide provides an in-depth technical overview of the core mechanism of action of AM-966, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling cascades and experimental workflows.
Core Mechanism of Action: LPA1 Antagonism
AM-966 is a high-affinity, selective, and orally bioavailable antagonist of the LPA1 receptor.[1] Its primary mechanism involves the inhibition of LPA-stimulated intracellular calcium release.[1] By blocking the LPA1 receptor, AM-966 is intended to mitigate the pathological effects of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a variety of cellular processes, including cell proliferation, migration, and cytoskeletal rearrangement.
Quantitative Pharmacological Data
The antagonist activity of AM-966 has been quantified across various in vitro assays, demonstrating its potency and selectivity.
| Parameter | Assay | Cell Line/System | Value | Reference |
| IC50 | LPA-stimulated intracellular calcium release | --- | 17 nM | [1] |
| IC50 | LPA1-mediated chemotaxis | Human A2058 melanoma cells | 138 ± 43 nM | |
| IC50 | LPA1-mediated chemotaxis | IMR-90 human lung fibroblasts | 182 ± 86 nM | |
| IC50 | LPA1-mediated chemotaxis | CHO mLPA1 cells | 469 ± 54 nM | |
| IC50 | LPA-induced ERK1/2 activation | --- | 3.8 ± 0.4 nM |
Paradoxical Effect on Endothelial Permeability
Contrary to its expected role in promoting barrier integrity by antagonizing LPA, AM-966 has been demonstrated to increase lung microvascular endothelial permeability.[2][3][4] This effect is mediated through the activation of the RhoA signaling pathway, leading to cytoskeletal rearrangement and the disruption of endothelial cell junctions.
Signaling Pathway
AM-966, despite being an LPA1 antagonist, triggers a signaling cascade that culminates in increased endothelial permeability. This pathway involves the activation of RhoA, phosphorylation of Myosin Light Chain (MLC), and subsequent phosphorylation of Vascular Endothelial (VE)-cadherin.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of AM-966.
Endothelial Permeability Assay (Electric Cell-Substrate Impedance Sensing - ECIS)
This assay measures the transendothelial electrical resistance (TEER) to assess the integrity of the endothelial barrier. A decrease in TEER corresponds to an increase in permeability.
Experimental Workflow:
Methodology:
-
Cell Culture: Human Lung Microvascular Endothelial Cells (HLMVECs) are cultured to confluence on gold microelectrodes of an ECIS array.
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Cell Treatment: Prior to the experiment, cells are starved for 3 hours. Subsequently, they are treated with AM-966 at various concentrations (e.g., 0.1, 1.0, and 10 µM).
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Data Acquisition: The TEER across the endothelial monolayer is measured continuously using an ECIS system.
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Data Analysis: A decrease in the TEER value is indicative of increased endothelial permeability. The data is often normalized to the baseline resistance before the addition of the compound.
RhoA Activation Assay (Pull-Down Assay)
This assay is used to determine the amount of active, GTP-bound RhoA in cell lysates.
Experimental Workflow:
Methodology:
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Cell Treatment: Confluent HLMVECs are starved for 3 hours and then treated with AM-966 (e.g., 1.0 µM) for specific durations (e.g., 15 and 30 minutes). Thrombin (1 U/mL) can be used as a positive control.
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Lysis and Pull-Down: Cells are lysed, and the lysates are incubated with Rhotekin-RBD (Rho-binding domain) coupled to agarose beads. These beads specifically bind to the active, GTP-bound form of RhoA.
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Western Blotting: The pulled-down proteins are then separated by SDS-PAGE and immunoblotted using a primary antibody specific for RhoA to determine the amount of activated RhoA.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins, such as MLC and VE-cadherin, following treatment with AM-966.
Methodology:
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Sample Preparation: HLMVECs are treated with AM-966, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
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SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-MLC, phospho-VE-cadherin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total protein levels are also assessed using antibodies against the non-phosphorylated forms of the proteins to ensure equal loading.
Conclusion
AM-966 is a valuable research tool for studying LPA1 receptor signaling. While it functions as a potent antagonist of LPA-induced calcium mobilization and chemotaxis, its unexpected effect of increasing endothelial permeability through a RhoA-dependent mechanism highlights the complexity of its pharmacological profile. This dual activity underscores the importance of comprehensive characterization of drug candidates to fully understand their potential therapeutic and adverse effects. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the multifaceted actions of AM-966 and other LPA1 receptor modulators.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-966: A Technical Guide to its LPA1 Receptor Binding Affinity and Functional Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional antagonism of AM-966, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document compiles quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Data Presentation: Quantitative Affinity of AM-966
AM-966 is a potent and selective antagonist of the LPA1 receptor.[1] Its binding affinity has been primarily characterized through functional assays that measure the inhibition of LPA-induced cellular responses. The following table summarizes the key quantitative data for AM-966's activity at the LPA1 receptor.
| Parameter | Value | Assay Type | Cell Line | Species | Reference |
| IC50 | 17 nM | Inhibition of LPA-stimulated intracellular calcium release | CHO cells stably expressing LPA1 | Human | [1] |
| IC50 | 181 nM | Inhibition of LPA-induced chemotaxis | IMR-90 human lung fibroblasts | Human | [1] |
| IC50 | 138 ± 43 nM | Inhibition of LPA-mediated chemotaxis | A2058 human melanoma cells | Human | |
| IC50 | 469 ± 54 nM | Inhibition of LPA-induced chemotaxis | CHO cells stably expressing LPA1 | Mouse | |
| IC50 | 3.8 ± 0.4 nM | Inhibition of LPA-induced ERK1/2 activation | CHO-K1 cells expressing LPA1 | Not Specified |
LPA1 Receptor Signaling Pathway
The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to multiple Gα protein subtypes, including Gαi/o, Gαq/11, and Gα12/13. This initiates a cascade of downstream signaling events that regulate a variety of cellular processes. AM-966, as a competitive antagonist, blocks these LPA-induced signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of AM-966.
Inhibition of LPA-Stimulated Intracellular Calcium Release
This assay determines the ability of AM-966 to block the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.
1. Cell Culture:
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Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in a suitable growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
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Cells are seeded into 96-well black-walled, clear-bottom microplates and allowed to adhere and grow to near confluence.
2. Compound Preparation:
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A stock solution of AM-966 is prepared in DMSO.
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Serial dilutions of AM-966 are prepared in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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An LPA agonist solution (e.g., 1-oleoyl-LPA) is prepared at a concentration that elicits a submaximal response (EC80).
3. Calcium Flux Assay:
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The cell culture medium is removed, and the cells are washed with assay buffer.
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Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer for a specified time at 37°C, according to the dye manufacturer's instructions.
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After incubation, the dye solution is removed, and the cells are washed again with the assay buffer.
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100 µL of the assay buffer is added to each well.
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The microplate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).
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The prepared dilutions of AM-966 are added to the wells, and the plate is incubated for a specified period (e.g., 10-30 minutes) at room temperature.
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The LPA agonist solution is then added to the wells, and the fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.
4. Data Analysis:
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The increase in fluorescence upon LPA addition is calculated for each well.
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The percentage of inhibition by AM-966 is determined relative to the response in the absence of the antagonist.
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The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Inhibition of LPA-Induced Chemotaxis
This assay assesses the ability of AM-966 to inhibit the directed migration of cells towards a gradient of LPA.
1. Cell Culture:
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IMR-90 human lung fibroblasts are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and antibiotics.
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Prior to the assay, cells are serum-starved for a period (e.g., 4-24 hours) to reduce basal migration.
2. Chemotaxis Assay Setup:
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A multi-well chemotaxis chamber (e.g., Boyden chamber with an 8 µm pore size polycarbonate membrane) is used.
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The lower wells of the chamber are filled with serum-free medium containing various concentrations of LPA as the chemoattractant.
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The serum-starved IMR-90 cells are harvested, washed, and resuspended in serum-free medium containing different concentrations of AM-966.
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The cell suspension is then added to the upper chamber of the transwell inserts.
3. Incubation and Cell Staining:
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The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow cell migration (e.g., 4-6 hours).
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After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
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The migrated cells on the lower surface of the membrane are fixed and stained with a suitable stain (e.g., Diff-Quik or DAPI).
4. Data Analysis:
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The number of migrated cells is counted in several microscopic fields for each well.
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The percentage of inhibition of chemotaxis by AM-966 is calculated relative to the migration induced by LPA alone.
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The IC50 value is determined from the concentration-response curve.
Experimental Workflow: Receptor Binding Affinity Determination
The following diagram illustrates a generalized workflow for determining the binding affinity of a compound to its target receptor, a fundamental process in drug discovery.
References
AM-966: A Technical Guide to a Potent and Selective LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-966 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1). Discovered and initially characterized by Amira Pharmaceuticals, this small molecule has been instrumental in elucidating the role of the LPA1 receptor in various physiological and pathological processes, particularly in the context of fibrosis. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and preclinical development of AM-966, presenting key data in a structured format for researchers and drug development professionals. The document includes detailed experimental methodologies, quantitative data summaries, and visualizations of relevant signaling pathways to serve as a comprehensive resource for the scientific community.
Discovery and History
AM-966 was first described in a 2010 publication in the British Journal of Pharmacology by Swaney et al. from Amira Pharmaceuticals.[1][2] This work identified AM-966 as a novel, orally active LPA1 receptor antagonist with potential therapeutic applications in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). The discovery of AM-966 was a significant step in validating the LPA1 receptor as a viable drug target for anti-fibrotic therapies. While AM-966 itself has not entered clinical trials, a structurally related compound, BMS-986202 (formerly AM152), has progressed to clinical development, underscoring the importance of this chemical series.[3] More recently, another LPA1 antagonist from Bristol Myers Squibb, admilparant (BMS-986278), has shown promising results in Phase 2 clinical trials for pulmonary fibrosis, further highlighting the therapeutic potential of targeting this pathway.
Chemical Synthesis
While the detailed step-by-step synthesis of AM-966 is not publicly available in the primary scientific literature, patents from Amira Pharmaceuticals (now part of Bristol Myers Squibb) describe the synthesis of structurally related polycyclic antagonists of lysophosphatidic acid receptors. A general synthetic approach for compounds of this class is outlined below.
General Synthetic Scheme for Related LPA1 Antagonists
Caption: A generalized synthetic workflow for AM-966 analogues.
Pharmacological Profile
AM-966 is characterized by its high affinity and selectivity for the human LPA1 receptor. Its pharmacological activity has been assessed through a variety of in vitro and in vivo studies.
In Vitro Activity
The potency and selectivity of AM-966 were determined using calcium flux assays in cells overexpressing different human LPA receptors.
| Receptor | IC50 (nM) | Assay Type | Cell Line | Reference |
| LPA1 | 17 | Calcium Flux | CHO cells | [1] |
| LPA2 | >10,000 | Calcium Flux | CHO cells | [1] |
| LPA3 | >10,000 | Calcium Flux | CHO cells | [1] |
| LPA4 | >10,000 | Calcium Flux | CHO cells | [1] |
| LPA5 | >10,000 | Calcium Flux | CHO cells | [1] |
AM-966 also demonstrated potent inhibition of LPA-induced fibroblast chemotaxis, a key process in the pathogenesis of fibrosis.
| Parameter | IC50 (nM) | Cell Line | Reference |
| LPA-induced Chemotaxis | 181 | IMR-90 human lung fibroblasts | [1] |
In Vivo Pharmacokinetics
The pharmacokinetic profile of AM-966 has been evaluated in mice, demonstrating good oral bioavailability.
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | Reference |
| Mouse | 10 | Oral | 9 | 1 | [3] |
Mechanism of Action
AM-966 exerts its effects by competitively antagonizing the LPA1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway of LPA1 involves coupling to Gαi, Gαq, and Gα12/13 proteins, leading to downstream effects such as cell proliferation, migration, and cytoskeletal rearrangement.
Canonical LPA1 Signaling Pathway
Caption: Canonical LPA1 receptor signaling pathways.
Unexpected Effect on Endothelial Permeability
Interestingly, further research revealed that while AM-966 is an antagonist of Gαi-mediated signaling, it can act as an agonist for Gα12/13-mediated pathways in endothelial cells. This leads to an unexpected increase in endothelial permeability through the activation of the RhoA/ROCK pathway and subsequent phosphorylation of VE-cadherin.
Caption: AM-966-induced endothelial permeability pathway.
Key Experimental Protocols
Calcium Flux Assay
This assay is used to determine the potency of AM-966 in inhibiting LPA1 receptor activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., HBSS) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. AM-966 at various concentrations is added to the wells and incubated for 30 minutes.
-
LPA Stimulation and Measurement: The plate is placed in a fluorescence plate reader. LPA is added to the wells to stimulate the LPA1 receptor, and the change in fluorescence intensity is measured over time.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of AM-966 inhibition of the LPA-induced calcium flux.
Chemotaxis Assay
This assay assesses the ability of AM-966 to inhibit the migration of cells towards an LPA gradient.
-
Cell Culture: IMR-90 human lung fibroblasts are cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.
-
Assay Setup: A Boyden chamber or a similar transwell migration system with a porous membrane (e.g., 8 µm pores) is used.
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Chemoattractant and Inhibitor: LPA is placed in the lower chamber as the chemoattractant. IMR-90 cells, pre-incubated with different concentrations of AM-966, are seeded into the upper chamber.
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Incubation: The chamber is incubated for several hours (e.g., 4-6 hours) at 37°C to allow cell migration.
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Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
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Data Analysis: The IC50 value is determined from the concentration-response curve of AM-966 inhibition of LPA-induced cell migration.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This in vivo model is used to evaluate the anti-fibrotic efficacy of AM-966.
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Animal Model: C57BL/6 mice are commonly used.
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Bleomycin Administration: A single intratracheal instillation of bleomycin (e.g., 1.5-3 U/kg) is administered to induce lung injury and subsequent fibrosis.
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AM-966 Treatment: AM-966 is administered orally (e.g., once or twice daily) starting at a specific time point after bleomycin instillation (e.g., day 7, during the established fibrotic phase).
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Endpoint Analysis: After a defined treatment period (e.g., 14 or 21 days post-bleomycin), various endpoints are assessed:
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Histopathology: Lungs are harvested, fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis (e.g., using the Ashcroft scoring system).
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Collagen Content: Lung collagen levels are quantified using a biochemical assay (e.g., Sircol assay).
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Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.
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Experimental Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow of the bleomycin-induced pulmonary fibrosis model.
Conclusion
AM-966 has proven to be a valuable research tool for understanding the role of the LPA1 receptor in health and disease. Its high potency, selectivity, and oral bioavailability have enabled significant advancements in the field of fibrosis research. While its direct clinical development has not been pursued, the insights gained from studies with AM-966 have paved the way for the clinical investigation of other LPA1 antagonists. This technical guide consolidates the key information on AM-966, providing a foundation for future research and drug discovery efforts targeting the LPA1 pathway.
References
AM-966: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases. As an orally bioavailable small molecule, AM-966 has been investigated as a potential therapeutic agent, particularly for idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of AM-966, based on available preclinical data. The document details its mechanism of action, in vitro and in vivo efficacy, and its effects on key signaling pathways. Experimental protocols for the key studies are also described to provide a deeper understanding of the presented data.
Pharmacodynamics
Mechanism of Action
AM-966 is a high-affinity, selective, and orally active antagonist of the LPA1 receptor.[1][2] Its primary mechanism of action is the inhibition of LPA-induced signaling through this receptor.
In Vitro Pharmacology
AM-966 has demonstrated potent and selective antagonism of the LPA1 receptor in a variety of in vitro assays.
Table 1: In Vitro Potency of AM-966
| Assay | Cell Line | Species | Parameter | Value | Reference(s) |
| Intracellular Calcium Release | CHO cells expressing human LPA1 | Human | IC50 | 17 nM | [1][3][4] |
| Chemotaxis | IMR-90 lung fibroblasts | Human | IC50 | 181 nM | [3][5] |
| Chemotaxis | A2058 melanoma cells | Human | IC50 | 138 nM | [6] |
Table 2: Selectivity of AM-966 for LPA Receptors
| Receptor | IC50 (nM) | Reference(s) |
| LPA1 | 17 | [7] |
| LPA2 | 1,700 | [7] |
| LPA3 | 1,600 | [7] |
| LPA4 | 7,700 | [7] |
| LPA5 | 8,600 | [7] |
Signaling Pathways
AM-966 has been shown to modulate several key signaling pathways downstream of the LPA1 receptor.
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Inhibition of ERK1/2 Phosphorylation: AM-966 effectively blocks LPA-induced activation of the ERK1/2 signaling pathway.[6]
-
Unexpected Activation of RhoA Signaling: Interestingly, while acting as an antagonist for some LPA1-mediated effects, AM-966 has been shown to induce an increase in lung microvascular endothelial permeability.[8][9][10] This paradoxical effect is mediated through the LPA1 receptor and involves the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of VE-cadherin and myosin light chain (MLC).[8][9][10]
References
- 1. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.org]
- 3. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel, orally active LPA<sub>1</sub> receptor antagonist inhibits lung fibrosis in the mouse bleomycin model | CiNii Research [cir.nii.ac.jp]
- 7. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Biochemicals - CAT N°: 22048 [bertin-bioreagent.com]
- 10. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-966: A Deep Dive into its Selectivity for LPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of AM-966, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document consolidates key quantitative data, details experimental methodologies for pivotal assays, and visualizes the associated signaling pathways to support further research and development efforts in therapeutic areas targeting the LPA-LPA1 axis.
Quantitative Selectivity Profile of AM-966
AM-966 demonstrates high affinity and selective antagonism for the LPA1 receptor. Its selectivity has been characterized across various functional assays, with inhibitory concentrations (IC50) determined for multiple LPA receptor subtypes. The following table summarizes the quantitative data on AM-966's potency.
| Receptor Subtype | Assay Type | Cell Line | IC50 (nM) | Reference |
| Human LPA1 | Calcium Release | CHO cells | 17 | [1][2][3] |
| Mouse LPA1 | Calcium Release | CHO cells | - | [3] |
| Human LPA1 | Chemotaxis | A2058 melanoma cells | 138 ± 43 | [1] |
| Human LPA1 | Chemotaxis | IMR-90 lung fibroblasts | 182 ± 86 | [1] |
| Mouse LPA1 | Chemotaxis | CHO cells | 469 ± 54 | [1] |
| Human LPA1 | ERK1/2 Phosphorylation | - | 3.8 ± 0.4 | [1] |
| Human LPA2 | Calcium Release | - | 1,700 | [4] |
| Human LPA3 | Calcium Release | - | 1,600 | [4] |
| Human LPA4 | Calcium Release | - | 7,700 | [4] |
| Human LPA5 | Calcium Release | - | 8,600 | [4] |
Core Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the selectivity and functional effects of AM-966.
Calcium Mobilization Assay
This assay is fundamental in determining the antagonistic activity of compounds targeting Gq-coupled GPCRs, such as LPA1.
Objective: To measure the inhibition of LPA-induced intracellular calcium release by AM-966.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured to 80-90% confluency in appropriate media.
-
Cell Seeding: Cells are seeded into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 3 µM) and probenecid (2.5 mM) to prevent dye leakage. Cells are incubated for 30 minutes at 37°C.
-
Compound Pre-incubation: After washing, cells are incubated with varying concentrations of AM-966 or vehicle control for 10-30 minutes.
-
LPA Stimulation: The plate is placed in a fluorimetric imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of an EC80 concentration of LPA to stimulate calcium release.
-
Data Acquisition and Analysis: Changes in fluorescence intensity are monitored over time. The IC50 value is calculated from the concentration-response curve of AM-966's inhibition of the LPA-induced calcium signal.
Chemotaxis Assay
This assay assesses the ability of AM-966 to block the LPA-induced migration of cells, a key biological function mediated by LPA1.
Objective: To quantify the inhibitory effect of AM-966 on LPA-induced cell migration.
Methodology:
-
Cell Preparation: Human A2058 melanoma cells, IMR-90 human lung fibroblasts, or CHO cells expressing mouse LPA1 are serum-starved for several hours.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with media containing LPA as a chemoattractant.
-
Cell Treatment: The serum-starved cells are pre-incubated with various concentrations of AM-966 or vehicle control.
-
Cell Seeding: The treated cells are seeded into the upper chamber of the insert.
-
Incubation: The chamber is incubated for a sufficient time to allow for cell migration through the membrane towards the LPA gradient.
-
Quantification: Non-migrated cells on the upper side of the membrane are removed. Migrated cells on the lower side are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted dye.
-
Data Analysis: The number of migrated cells in the presence of AM-966 is compared to the vehicle control to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of AM-966 on the LPA-induced activation of the MAPK/ERK signaling pathway.
Objective: To measure the inhibition of LPA-stimulated ERK1/2 phosphorylation by AM-966.
Methodology:
-
Cell Culture and Serum Starvation: Cells (e.g., C6 glioma or CHO-K1 cells) are grown to a high confluence and then serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are pre-incubated with different concentrations of AM-966 or vehicle for 10-30 minutes.
-
LPA Stimulation: Cells are then stimulated with LPA (e.g., 1 µM or 300 nM) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: The stimulation is stopped by placing the plates on ice and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody for total ERK1/2 is used as a loading control.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified by densitometry, and the ratio of p-ERK1/2 to total ERK1/2 is calculated. The IC50 value for AM-966 is determined from the concentration-response curve.
Signaling Pathways and Experimental Visualizations
To further elucidate the mechanism of action of AM-966 and the experimental procedures, the following diagrams are provided.
Caption: LPA1 Receptor Signaling Pathways Antagonized by AM-966.
Caption: Workflow for the Calcium Mobilization Assay.
Caption: Workflow for the ERK1/2 Phosphorylation Western Blot Assay.
Unexpected Effects and Further Considerations
Conclusion
AM-966 is a highly selective and potent antagonist of the LPA1 receptor, demonstrating significant promise as a tool for investigating LPA1 biology and as a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field. The unexpected effects observed in certain cell types underscore the importance of thorough characterization of receptor antagonists in various biological systems to fully understand their pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
AM-966 (CAS number: 1228690-19-4): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document provides a comprehensive technical overview of AM-966, including its pharmacological properties, key in vitro and in vivo experimental data, detailed experimental methodologies, and an exploration of its mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, with the LPA1 receptor playing a crucial role in various physiological and pathological processes, including fibrosis. AM-966 has emerged as a valuable research tool for investigating the therapeutic potential of LPA1 antagonism.
Pharmacological Profile
AM-966 is an orally bioavailable small molecule that acts as a high-affinity, selective antagonist of the LPA1 receptor. Its primary mechanism of action is the inhibition of LPA-stimulated intracellular signaling.
In Vitro Activity
AM-966 has been shown to potently inhibit LPA1-mediated cellular responses in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line | Species | Endpoint | IC50 (nM) | Reference |
| Calcium Release | CHO cells expressing human LPA1 | Human | Inhibition of LPA-stimulated Ca2+ release | 17 | [1][2] |
| Chemotaxis | IMR-90 human lung fibroblasts | Human | Inhibition of LPA-induced chemotaxis | 181 | [2] |
| Chemotaxis | A2058 human melanoma cells | Human | Inhibition of LPA-induced chemotaxis | 138 ± 43 | [1] |
| Chemotaxis | CHO cells expressing mouse LPA1 | Mouse | Inhibition of LPA-induced chemotaxis | 469 ± 54 | [1] |
| ERK1/2 Phosphorylation | CHO-K1 cells | Hamster | Inhibition of LPA-induced p-ERK1/2 | 3.8 ± 0.4 | [1] |
In Vivo Activity
In preclinical animal models, AM-966 has demonstrated efficacy in reducing fibrosis and inflammation.
| Animal Model | Treatment | Key Findings | Reference |
| Bleomycin-induced lung fibrosis (Mouse) | 30 mg/kg, twice daily | Reduced lung injury, vascular leakage, inflammation, and fibrosis. | [1] |
Mechanism of Action: Signaling Pathways
AM-966 exerts its effects by blocking the downstream signaling cascades initiated by the activation of the LPA1 receptor. A key pathway involves the Gα12/13-RhoA signaling axis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document.
In Vitro Assays
This assay measures the ability of AM-966 to inhibit LPA-induced increases in intracellular calcium concentration.
References
AM-966 In Vitro Characterization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including fibrosis.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of AM-966, detailing its binding and functional activity, selectivity profile, and its effects on relevant cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting the LPA-LPA1 axis.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of AM-966.
Table 1: Receptor Antagonist Potency of AM-966 in a Calcium Flux Assay
| Receptor | Cell Line | Assay Type | IC50 (nM) |
| Human LPA1 | CHO cells | Intracellular Calcium Release | 17[1][3] |
| Human LPA2 | CHO cells | Intracellular Calcium Release | 1,700 |
| Human LPA3 | CHO cells | Intracellular Calcium Release | 1,600 |
| Human LPA4 | CHO cells | Intracellular Calcium Release | 7,700 |
| Human LPA5 | CHO cells | Intracellular Calcium Release | 8,600 |
Table 2: Functional Antagonism of AM-966 in Chemotaxis Assays
| Cell Line | Description | Assay Type | IC50 (nM) |
| IMR-90 | Human Lung Fibroblasts | LPA-induced Chemotaxis | 181[1] |
| A2058 | Human Melanoma Cells | LPA-mediated Chemotaxis | 138 ± 43 |
| CHO mLPA1 | CHO cells expressing mouse LPA1 | LPA-mediated Chemotaxis | 469 ± 54 |
Signaling Pathways and Cellular Effects
AM-966 has been shown to modulate endothelial barrier function through a distinct signaling cascade. While characterized as an LPA1 antagonist, in human lung microvascular endothelial cells (HLMVECs), AM-966 was found to increase endothelial permeability. This effect is mediated through the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of myosin light chain (MLC) and VE-cadherin.[4] Notably, unlike LPA, AM-966 does not induce the phosphorylation of extracellular signal-regulated kinases (Erk).
AM-966-Induced Signaling Pathway in HLMVECs
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize AM-966 are provided below. These protocols are based on established methods and the available literature.
Calcium Mobilization Assay
This assay measures the ability of AM-966 to inhibit LPA-induced intracellular calcium mobilization in CHO cells stably expressing the human LPA1 receptor.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture CHO cells stably expressing the human LPA1 receptor in appropriate media and conditions. Seed cells into 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash the cells with a buffered saline solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of AM-966 to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
LPA Stimulation and Measurement: Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR). Add a pre-determined concentration of LPA (e.g., the EC80) to all wells simultaneously and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage inhibition of the LPA response against the concentration of AM-966 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of AM-966 to inhibit the migration of cells, such as IMR-90 human lung fibroblasts, towards an LPA gradient.
Experimental Workflow:
Protocol:
-
Cell Preparation: Culture IMR-90 cells to sub-confluence. Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA.
-
Compound Incubation: Pre-incubate the cell suspension with various concentrations of AM-966 for 30 minutes at 37°C.
-
Assay Setup: Add LPA to the lower wells of a modified Boyden chamber or a 24-well plate with Transwell inserts (e.g., 8 µm pore size). Place the cell suspension containing AM-966 into the upper chamber/insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator to allow cell migration.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain). Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Plot the percentage inhibition of LPA-induced migration against the concentration of AM-966 and determine the IC50 value.
Transendothelial Electrical Resistance (TEER) Measurement
This assay measures changes in endothelial barrier function by quantifying the electrical resistance across a monolayer of HLMVECs.
Protocol:
-
Cell Culture: Seed HLMVECs onto gold-plated electrodes in an electric cell-substrate impedance sensing (ECIS) array plate and culture until a stable monolayer with high resistance is formed.
-
Measurement: Place the ECIS plate onto the instrument stage and allow the resistance readings to stabilize.
-
Treatment: Add AM-966 at various concentrations to the wells.
-
Data Acquisition: Continuously monitor the TEER over time. A decrease in TEER indicates an increase in endothelial permeability.
-
Data Analysis: Plot the change in TEER over time for each concentration of AM-966.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key signaling proteins, such as MLC and VE-cadherin, in HLMVECs following treatment with AM-966.
Protocol:
-
Cell Treatment and Lysis: Culture HLMVECs to confluence in 6-well plates. Treat the cells with AM-966 for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MLC or anti-phospho-VE-cadherin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Conclusion
AM-966 is a well-characterized, potent, and selective LPA1 receptor antagonist. The in vitro data presented in this guide highlight its pharmacological profile and its effects on key cellular signaling pathways. This information provides a valuable resource for researchers investigating the role of the LPA1 receptor in health and disease and for those involved in the development of novel therapeutics targeting this pathway.
References
AM-966 Target Validation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for AM-966, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The following sections detail the core quantitative data from key validation experiments, the methodologies employed in these studies, and visualizations of the associated signaling pathways and experimental workflows.
Core Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies validating the efficacy and mechanism of action of AM-966.
Table 1: In Vitro Activity of AM-966
| Assay | Cell Line | Species | Endpoint | IC50 (nM) | Reference |
| Intracellular Calcium Release | CHO cells expressing human LPA1 | Human | Inhibition of LPA-stimulated calcium release | 17 | [1][2] |
| Chemotaxis | IMR-90 human lung fibroblasts | Human | Inhibition of LPA-induced chemotaxis | 181 (± 86) | [1][2] |
| Chemotaxis | A2058 human melanoma cells | Human | Inhibition of LPA-induced chemotaxis | 138 (± 43) | [2] |
| Chemotaxis | CHO cells expressing mouse LPA1 | Mouse | Inhibition of LPA-induced chemotaxis | 469 (± 54) | [2] |
| ERK1/2 Activation | Not specified | Not specified | Blockade of LPA-induced ERK1/2 activation | 3.8 (± 0.4) | [2] |
Table 2: In Vivo Efficacy of AM-966 in Bleomycin-Induced Lung Fibrosis Model
| Study Duration | Dosage | Key Findings | Reference |
| Acute (3-7 days) | 30 mg/kg | 43% reduction in bronchoalveolar lavage fluid (BALF) protein concentrations, indicating decreased vascular leakage. | [1] |
| 14 days | 30 mg/kg | Inhibition of lung fibrosis, maintenance of body weight, and decreased lung inflammation. | [2] |
| 14 days | 30 and 60 mg/kg | Dramatic reduction in lung tissue remodeling and fibrosis. | [3] |
| Late time points | Not specified | Decreased mortality and fibrosis. | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of AM-966.
In Vitro Intracellular Calcium Release Assay
-
Objective: To determine the potency of AM-966 in inhibiting LPA1-mediated intracellular calcium mobilization.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.
-
Methodology:
-
CHO-hLPA1 cells are seeded into 96-well plates and cultured to confluency.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
After dye loading, cells are washed with a buffered salt solution.
-
Cells are pre-incubated with varying concentrations of AM-966 for 30 minutes.[3]
-
The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured.
-
Cells are then stimulated with a sub-maximal concentration of lysophosphatidic acid (LPA) (e.g., 10-30 nM).[3]
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of the LPA-induced calcium response against the concentration of AM-966.
-
In Vitro Chemotaxis Assay
-
Objective: To assess the ability of AM-966 to block LPA1-mediated cell migration.
-
Cell Lines: IMR-90 human lung fibroblasts, A2058 human melanoma cells, and CHO cells expressing mouse LPA1.[1][2]
-
Methodology:
-
A Boyden chamber or a similar multi-well cell migration assay system is used. The upper and lower chambers are separated by a porous membrane.
-
The lower chamber is filled with media containing LPA as a chemoattractant.
-
The cell line of interest (e.g., IMR-90) is pre-treated with varying concentrations of AM-966.
-
The pre-treated cells are then seeded into the upper chamber.
-
The chamber is incubated for a sufficient time to allow for cell migration through the membrane towards the chemoattractant.
-
Following incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and quantified by microscopy or spectrophotometry.
-
The IC50 value is determined by quantifying the inhibition of cell migration at different concentrations of AM-966.
-
In Vivo Bleomycin-Induced Lung Fibrosis Model
-
Objective: To evaluate the anti-fibrotic efficacy of AM-966 in a preclinical model of pulmonary fibrosis.
-
Animal Model: Mice (specific strain, e.g., C57BL/6).
-
Methodology:
-
Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin. A control group receives a vehicle (e.g., saline).
-
Following bleomycin administration, mice are treated with AM-966 (e.g., 10, 30, or 60 mg/kg) or a vehicle control, typically via oral gavage, on a specified dosing schedule (e.g., twice daily).[2][3]
-
At predetermined time points (e.g., 3, 7, or 14 days post-bleomycin), cohorts of mice are euthanized.[1][2]
-
Bronchoalveolar lavage (BAL) is performed to collect fluid for the analysis of inflammatory cells, total protein (as a measure of vascular leakage), and pro-inflammatory/pro-fibrotic cytokines.
-
Lungs are harvested, and one lobe is typically processed for histological analysis (e.g., Masson's trichrome staining for collagen deposition) to assess the extent of fibrosis. The remaining lobes can be used for biochemical assays (e.g., hydroxyproline content to quantify collagen).
-
Efficacy is determined by comparing the extent of inflammation, vascular leakage, and fibrosis in the AM-966-treated groups to the vehicle-treated, bleomycin-injured group.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with AM-966.
Caption: LPA1 receptor signaling pathway and the inhibitory action of AM-966.
Caption: Proposed pathway for AM-966-induced endothelial permeability.[4][5]
Caption: Experimental workflow for the in vivo bleomycin-induced lung fibrosis model.
References
- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1228690-19-4 | LPA1 antagonist, oral active, high affinity, selective, | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for AM-966 in a Bleomycin-Induced Lung Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AM-966, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in the widely utilized bleomycin-induced mouse model of pulmonary fibrosis.[1][2] The following sections detail the mechanism of action, experimental protocols, and key findings related to the anti-fibrotic effects of AM-966.
Mechanism of Action
AM-966 is an orally bioavailable antagonist of the LPA1 receptor.[1] The lysophosphatidic acid (LPA) - LPA1 signaling pathway is strongly implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[2] In vitro studies have demonstrated that AM-966 effectively inhibits LPA-stimulated intracellular calcium release and LPA-induced chemotaxis of lung fibroblasts.[1] In the context of lung fibrosis, AM-966 is thought to exert its therapeutic effects by blocking the pro-fibrotic actions of LPA, which include fibroblast recruitment and proliferation.[2]
However, it is also important to note that some research has indicated that AM-966 can increase lung microvascular endothelial permeability through the activation of the Rho signaling pathway and phosphorylation of VE-cadherin.[2][3][4] This suggests a complex biological effect that warrants careful consideration in experimental design and interpretation.
Quantitative Data Summary
The efficacy of AM-966 in the bleomycin-induced lung fibrosis model has been evaluated at various time points and dosages. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of AM-966 on Bronchoalveolar Lavage Fluid (BALF) Parameters (3-Day Model)
| Treatment Group | Total Protein | Inflammatory Cells | LDH Activity |
| Vehicle Control | Baseline | Baseline | Baseline |
| Bleomycin (1.5 units/kg) | Significantly Increased | Significantly Increased | Significantly Increased |
| Bleomycin + AM-966 (10 mg/kg, BID) | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin |
| Bleomycin + AM-966 (30 mg/kg, BID) | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin |
| Data derived from a 3-day post-bleomycin injury model.[1] |
Table 2: Effect of AM-966 on BALF Parameters (7-Day Model)
| Treatment Group | Total Protein | Collagen | Total TGF-β1 |
| Vehicle Control | Baseline | Baseline | Baseline |
| Bleomycin (3.0 units/kg) | Significantly Increased | Significantly Increased | Significantly Increased |
| Bleomycin + AM-966 (1 mg/kg, BID) | No Significant Change vs. Bleomycin | No Significant Change vs. Bleomycin | No Significant Change vs. Bleomycin |
| Bleomycin + AM-966 (10 mg/kg, BID) | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin |
| Bleomycin + AM-966 (30 mg/kg, BID) | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin | Significantly Decreased vs. Bleomycin |
| Data derived from a 7-day post-bleomycin injury model.[1] |
Table 3: Effect of AM-966 on Lung Fibrosis and Body Weight (14-Day Model)
| Treatment Group | Lung Fibrosis | Body Weight |
| Vehicle Control | Minimal | Maintained |
| Bleomycin (1.5 units/kg) | Significant Fibrosis | Significant Loss |
| Bleomycin + AM-966 (10 mg/kg, BID) | Significantly Inhibited | Maintained |
| Bleomycin + AM-966 (30 mg/kg, BID) | Significantly Inhibited | Maintained |
| Bleomycin + AM-966 (60 mg/kg, BID) | Significantly Inhibited | Maintained |
| Bleomycin + Dexamethasone (1 mg/kg, QD) | Significantly Inhibited | Maintained |
| Data derived from a 14-day post-bleomycin injury model.[1] |
Table 4: Effect of AM-966 on Survival (21-Day Model)
| Treatment Group | Survival Rate |
| Bleomycin (5 units/kg) | 40% |
| Bleomycin + AM-966 (30 mg/kg, BID) | 80% |
| Data derived from a 21-day post-bleomycin injury model, demonstrating a significant increase in survival with AM-966 treatment.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving AM-966 in the bleomycin-induced lung fibrosis model.
Bleomycin-Induced Lung Fibrosis Animal Model
-
Animal Species: Male C57BL/6 mice are commonly used.[5]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.
-
Induction of Fibrosis:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Make a small incision in the neck to expose the trachea.
-
Intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline. The dose of bleomycin can vary depending on the desired severity and time course of fibrosis (e.g., 1.5 units/kg for a 14-day model, 3.0 units/kg for a 7-day model, or 5 units/kg for a 21-day survival model).[1]
-
Suture the incision and allow the mice to recover on a warming pad.
-
The vehicle control group should receive an intratracheal instillation of sterile saline only.
-
AM-966 Administration
-
Formulation: AM-966 is typically administered orally via gavage.[1] The vehicle for administration should be clearly defined and administered to the control groups.
-
Dosage and Frequency: Dosages of AM-966 can range from 1 to 60 mg/kg, administered twice daily (BID).[1]
-
Treatment Initiation:
Bronchoalveolar Lavage (BAL) and Analysis
-
Procedure:
-
At the designated experimental endpoint, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate a known volume of sterile saline (e.g., 1 mL) into the lungs three times.
-
Pool the retrieved fluid (BALF).
-
-
Analysis:
-
Total and Differential Cell Counts: Centrifuge the BALF to pellet the cells. Resuspend the pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of macrophages, neutrophils, and lymphocytes.
-
Total Protein Concentration: Determine the protein concentration in the cell-free BALF supernatant using a standard protein assay (e.g., BCA assay).
-
Lactate Dehydrogenase (LDH) Activity: Measure LDH activity in the BALF supernatant as an indicator of lung injury using a commercially available kit.[1]
-
Collagen Content: Quantify the soluble collagen content in the BALF supernatant using an appropriate assay (e.g., Sircol Collagen Assay).[1]
-
Cytokine and Growth Factor Analysis: Measure the levels of pro-fibrotic mediators such as Transforming Growth Factor-beta 1 (TGF-β1), Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), and Matrix Metalloproteinase-7 (MMP-7) in the BALF supernatant using ELISA kits.[1]
-
Histological Assessment of Lung Fibrosis
-
Tissue Preparation:
-
After BAL, perfuse the lungs with saline.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and cut sections (e.g., 5 µm).
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation.
-
Masson's Trichrome: To visualize collagen deposition (stains blue), which is a hallmark of fibrosis.[1]
-
-
Quantification: Assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score) on the stained lung sections.
Visualizations
Signaling Pathway of AM-966 in Lung Fibrosis
Caption: LPA1 signaling pathway in fibrosis and the inhibitory action of AM-966.
Experimental Workflow for AM-966 in Bleomycin-Induced Lung Fibrosis
Caption: Experimental workflow for evaluating AM-966 in the bleomycin model.
References
- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: AM-966 for Idiopathic Pulmonary Fibrosis Research
To the Researcher: Following a comprehensive search of publicly available scientific literature and clinical trial databases, there is currently no specific information available regarding a compound designated "AM-966" for the research or treatment of idiopathic pulmonary fibrosis (IPF). The search results did not yield any preclinical or clinical data, mechanism of action, or experimental protocols associated with a molecule of this name in the context of IPF.
The information that is available pertains to the general landscape of IPF research, including the mechanisms of fibrosis and clinical trials for other therapeutic agents. This document provides a detailed overview of the current understanding of IPF pathology and outlines general experimental protocols that are commonly used in the field. These protocols can serve as a template for the investigation of novel compounds for IPF, and can be adapted once information about a specific agent like AM-966 becomes available.
I. Introduction to Idiopathic Pulmonary Fibrosis (IPF)
Idiopathic pulmonary fibrosis is a chronic, progressive, and fibrotic interstitial lung disease of unknown cause.[1] It is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue, diminished lung capacity, and ultimately, respiratory failure. The prognosis for IPF patients is poor, with a median survival of 3 to 5 years after diagnosis. Current FDA-approved treatments, such as pirfenidone and nintedanib, can slow the rate of lung function decline but do not halt or reverse the fibrotic process.[2] Therefore, there is a critical unmet need for novel and more effective therapies.
II. Key Signaling Pathways in IPF Pathogenesis
The development of fibrosis in IPF is a complex process involving multiple cell types and signaling pathways. A potential therapeutic agent would likely target one or more of these pathways to exert its anti-fibrotic effects.
Caption: Key pro-fibrotic signaling pathways in IPF.
III. General Experimental Protocols for Evaluating Anti-Fibrotic Compounds
The following are generalized protocols for the preclinical evaluation of a novel compound for IPF.
A. In Vitro Assays
1. Cell Culture of Primary Human Lung Fibroblasts (HLFs)
-
Objective: To isolate and culture primary HLFs from IPF patient lung tissue to be used in downstream functional assays.
-
Protocol:
-
Obtain fresh lung tissue from IPF patients undergoing lung transplantation or biopsy.
-
Mince the tissue into small pieces and digest with a solution of collagenase and dispase.
-
Filter the cell suspension to remove undigested tissue.
-
Plate the cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
2. Myofibroblast Differentiation Assay
-
Objective: To assess the ability of a test compound to inhibit the differentiation of fibroblasts into myofibroblasts.
-
Protocol:
-
Seed HLFs in a 24-well plate.
-
Once the cells reach 70-80% confluency, serum-starve them for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with TGF-β1 (5 ng/mL) for 48 hours to induce myofibroblast differentiation.
-
Assess the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, by immunofluorescence or Western blot.
-
Caption: Experimental workflow for myofibroblast differentiation assay.
3. Collagen Production Assay
-
Objective: To measure the effect of a test compound on collagen synthesis by activated fibroblasts.
-
Protocol:
-
Culture HLFs as described above.
-
Treat the cells with the test compound in the presence of TGF-β1 for 72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using a Sircol Collagen Assay kit.
-
B. In Vivo Models
1. Bleomycin-Induced Pulmonary Fibrosis Model
-
Objective: To evaluate the efficacy of a test compound in a well-established animal model of pulmonary fibrosis.
-
Protocol:
-
Administer a single intratracheal instillation of bleomycin to C57BL/6 mice to induce lung injury and subsequent fibrosis.
-
Administer the test compound or vehicle control to the mice daily, starting from day 0 or day 7 post-bleomycin instillation.
-
Euthanize the mice at day 14 or day 21.
-
Harvest the lungs for histological analysis (Masson's trichrome staining for collagen), and biochemical analysis (hydroxyproline assay for total collagen content).
-
Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
IV. Quantitative Data Summary
Once data for a specific compound such as AM-966 is available, it should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Efficacy of AM-966
| Assay | Metric | AM-966 | Positive Control |
| Myofibroblast Differentiation | α-SMA Expression (IC50) | - | - |
| Collagen Production | Collagen Content (IC50) | - | - |
| Fibroblast Proliferation | BrdU Incorporation (IC50) | - | - |
Table 2: In Vivo Efficacy of AM-966 in Bleomycin Model
| Parameter | Vehicle Control | AM-966 (Dose 1) | AM-966 (Dose 2) | Positive Control |
| Ashcroft Score | - | - | - | - |
| Lung Hydroxyproline (µ g/lung ) | - | - | - | - |
| Body Weight Change (%) | - | - | - | - |
V. Future Directions
The field of IPF research is actively exploring novel therapeutic targets and combination therapies. As new compounds are developed, rigorous preclinical evaluation using standardized protocols is essential to identify promising candidates for clinical trials. The ultimate goal is to develop therapies that can not only slow disease progression but also potentially reverse fibrosis and restore lung function in patients with IPF.
References
AM-966 in Cancer Cell Migration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. In the context of oncology, the LPA/LPA1 signaling axis has been implicated in promoting cancer cell migration and invasion, key steps in tumor metastasis. Therefore, targeting the LPA1 receptor with antagonists like AM-966 presents a promising therapeutic strategy to inhibit cancer progression. These application notes provide detailed protocols and quantitative data for the use of AM-966 in cancer cell migration assays.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of AM-966 on cell migration and related processes.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Chemotaxis | A2058 (Melanoma) | IC50 | 138 ± 43 nM | [1] |
| Chemotaxis | IMR-90 (Lung Fibroblast) | IC50 | 182 ± 86 nM | [1] |
| Chemotaxis | CHO cells (LPA1 expressing) | IC50 | 469 ± 54 nM | [1] |
| Intracellular Ca2+ Release | LPA1-expressing cells | IC50 | 17 nM | [1] |
| Cell Migration (PA-stimulated) | A549 (Lung Cancer) | Concentration for abolition of migration | 1 µM |
Signaling Pathway
AM-966 exerts its inhibitory effect on cancer cell migration primarily by blocking the LPA1 receptor. This antagonism disrupts downstream signaling cascades that are crucial for cell motility. One of the key pathways affected is the RhoA/Rho kinase (ROCK) pathway, which regulates cytoskeletal dynamics and cell contraction.
Experimental Protocols
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cancer cells to a chemoattractant, which is inhibited by AM-966.
Experimental Workflow:
Materials:
-
Cancer cells (e.g., A549 human lung carcinoma)
-
AM-966 (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Chemoattractant (e.g., Lysophosphatidic Acid or Phosphatidic Acid)
-
24-well Transwell plates with 8.0 µm pore size inserts
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (for staining)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture A549 cells in RPMI-1640 supplemented with 10% FBS until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 10 µM PA).
-
Pre-incubate the cell suspension with AM-966 (e.g., final concentration of 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix the migrated cells on the lower surface of the membrane with 100% methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Image the stained cells using an inverted microscope at 10x or 20x magnification.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound," a process that can be inhibited by AM-966.
Experimental Workflow:
References
Application Notes and Protocols for Studying Melanoma Chemotaxis Using AM-966
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AM-966, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), to investigate melanoma cell chemotaxis. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the role of the LPA1 signaling pathway in melanoma cell migration and invasion.
Introduction to AM-966 and Melanoma Chemotaxis
Melanoma is an aggressive form of skin cancer with a high propensity for metastasis. The chemotactic movement of melanoma cells, guided by signaling molecules in the tumor microenvironment, is a critical step in the metastatic cascade. Lysophosphatidic acid (LPA) is a potent, serum-derived phospholipid that acts as a chemoattractant for various cancer cells, including melanoma. LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), with LPA1 being a key player in mediating melanoma cell migration.[1]
AM-966 is a potent and selective antagonist of the LPA1 receptor.[2] It competitively inhibits the binding of LPA to LPA1, thereby blocking downstream signaling pathways that promote chemotaxis. This makes AM-966 a valuable tool for studying the specific contribution of LPA1 to melanoma cell migration and for evaluating the therapeutic potential of targeting this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of AM-966 in the context of melanoma chemotaxis.
Table 1: In Vitro Inhibitory Activity of AM-966
| Parameter | Cell Line | Value | Reference |
| IC50 (LPA-stimulated Ca2+ release) | CHO cells expressing human LPA1 | 17 nM | [2] |
| IC50 (LPA-induced chemotaxis) | A2058 human melanoma cells | 138 ± 43 nM | [2] |
| IC50 (LPA-induced chemotaxis) | IMR-90 human lung fibroblasts | 182 ± 86 nM | [2] |
Table 2: Effects of AM-966 on Downstream Signaling
| Parameter | Cell Line | Concentration of AM-966 | Effect | Reference |
| LPA-induced ERK1/2 activation | CHO-K1 cells expressing LPA1 | 100 nM | Complete blockage | [1] |
Signaling Pathways
LPA1 Signaling Pathway in Melanoma Chemotaxis
LPA binding to the LPA1 receptor, a G protein-coupled receptor, initiates a signaling cascade that is crucial for cell migration. LPA1 can couple to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various downstream effector pathways.[3] In the context of melanoma chemotaxis, two key pathways are the RhoA and PI3K/Akt pathways.[4] The activation of RhoA leads to cytoskeletal rearrangements and the formation of stress fibers, which are essential for cell motility. The PI3K/Akt pathway is also implicated in cell migration and survival. AM-966, by blocking the initial binding of LPA to LPA1, effectively inhibits the activation of these downstream signaling events.
Caption: LPA1 signaling cascade in melanoma chemotaxis.
Experimental Protocols
Cell Culture Protocol for A2058 Human Melanoma Cells
A2058 cells are a commonly used human melanoma cell line derived from a lymph node metastasis.[5]
Materials:
-
A2058 human melanoma cells (e.g., ATCC® CRL-11147™)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved A2058 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[7]
-
Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 cell culture flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed the cells at a 1:3 to 1:6 split ratio.[5]
Experimental Workflow for Studying AM-966 Effects
Caption: General workflow for investigating AM-966.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of AM-966 on A2058 melanoma cells and to establish a non-toxic concentration range for use in migration assays.
Materials:
-
A2058 cells
-
Complete growth medium
-
96-well plates
-
AM-966 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A2058 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C.
-
AM-966 Treatment: Prepare serial dilutions of AM-966 in complete growth medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the AM-966 dilutions. Include a vehicle control (medium with DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Transwell Chemotaxis Assay
This assay measures the chemotactic migration of A2058 cells towards an LPA gradient and the inhibitory effect of AM-966.
Materials:
-
A2058 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free DMEM
-
LPA (Lysophosphatidic acid)
-
AM-966
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or Crystal Violet stain
Procedure:
-
Cell Preparation: Culture A2058 cells to 80% confluency. Serum-starve the cells overnight in serum-free DMEM. Detach the cells and resuspend them in serum-free DMEM containing 0.1% BSA at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Lower Chamber: Add 600 µL of serum-free DMEM containing 1 µM LPA (chemoattractant) to the lower chamber of the 24-well plate. For negative controls, use serum-free DMEM with 0.1% BSA.
-
AM-966 Treatment: Pre-incubate the cell suspension with various concentrations of AM-966 (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Upper Chamber: Add 100 µL of the cell suspension (containing AM-966 or vehicle) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Quantification:
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Alternatively, for fluorescent quantification, stain the migrated cells with Calcein-AM and measure the fluorescence using a plate reader.
-
-
Data Analysis: Express the number of migrated cells as a percentage of the control (LPA alone).
Protocol 3: Wound Healing (Scratch) Assay
This assay provides a qualitative and semi-quantitative assessment of cell migration.
Materials:
-
A2058 cells
-
6-well plates
-
Sterile 200 µL pipette tip
-
Serum-free DMEM
-
LPA
-
AM-966
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed A2058 cells in 6-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free DMEM containing LPA (1 µM) and different concentrations of AM-966 or vehicle (DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) for up to 48 hours.
-
Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to perform pilot experiments to determine the optimal parameters for your studies. AM-966 is for research use only and not for human consumption.
References
- 1. LPA Is a Chemorepellent for B16 Melanoma Cells: Action through the cAMP-Elevating LPA5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. Melanoma cell migration to type IV collagen requires activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AM-966 In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro cell culture experiments involving AM-966, a selective antagonist of Lysophosphatidic Acid Receptor 1 (LPA1). The protocols and data presented are based on published research and are intended to guide researchers in studying the effects of AM-966 in a laboratory setting.
Introduction
AM-966 is a potent and selective antagonist of the LPA1 receptor, a G protein-coupled receptor involved in various cellular processes, including cell proliferation, migration, and cytoskeletal rearrangement.[1][2] While initially investigated for its anti-fibrotic properties, in vitro studies have revealed unexpected effects on endothelial barrier function.[1][3][4] These notes will focus on the in vitro effects of AM-966 on Human Lung Microvascular Endothelial Cells (HLMVECs).
Mechanism of Action
In HLMVECs, AM-966 has been shown to bind to the LPA1 receptor, paradoxically triggering a signaling cascade that leads to increased endothelial permeability.[1][2][3] This occurs through the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of myosin light chain (MLC) and subsequent cytoskeletal rearrangement and stress fiber formation.[1][2][5] Furthermore, AM-966 induces the phosphorylation of VE-cadherin, a key component of adherens junctions, contributing to the disruption of the endothelial barrier.[1][3] This signaling is mediated through Gα12/13 proteins.[2]
Data Presentation
Table 1: Dose-Dependent Effect of AM-966 on Transendothelial Electrical Resistance (TEER) in HLMVECs
| AM-966 Concentration (µM) | Effect on TEER | Time to Recovery |
| 0.1 | Decrease | ~2 hours |
| 1.0 | Decrease | ~2 hours |
| 10 | Sustained Decrease | No recovery within 2 hours |
Data summarized from findings reported in studies on HLMVECs, where a decrease in TEER indicates increased endothelial permeability.[2]
Table 2: Effect of AM-966 on Protein Phosphorylation in HLMVECs
| Treatment (1.0 µM AM-966) | Target Protein | Phosphorylation Status |
| 30 minutes | VE-cadherin | Increased |
| Time-dependent | Myosin Light Chain (MLC) | Increased |
| 30 minutes | Extracellular signal-regulated kinases (Erk) | No significant effect |
This table is a summary of immunoblotting results from in vitro experiments.[1][5]
Experimental Protocols
Cell Culture
-
Cell Line: Human Lung Microvascular Endothelial Cells (HLMVECs).
-
Culture Medium: EGM-2 medium supplemented with 5% Fetal Bovine Serum (FBS), human epidermal growth factor (hEGF), human fibroblast growth factor-beta (hFGF-β), vascular endothelial growth factor (VEGF), ascorbic acid, hydrocortisone, R3-IGF-1, and gentamycin.[1]
-
Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.[1]
Transendothelial Electrical Resistance (TEER) Measurement
This protocol is used to assess endothelial barrier function in real-time.
-
Apparatus: Electric Cell-Substrate Impedance Sensing (ECIS) system.
-
Procedure:
-
Seed HLMVECs onto gold-plated electrodes in an ECIS array plate.
-
Culture cells until a confluent monolayer is formed, as indicated by a stable, high TEER value.
-
Starve the cells for 3 hours prior to the experiment.
-
Introduce AM-966 at desired concentrations (e.g., 0.1, 1.0, 10 µM) into the culture medium.
-
Record TEER values continuously to monitor changes in endothelial permeability. A decrease in TEER corresponds to increased permeability.[1][2]
-
Immunoblotting for Protein Phosphorylation
This protocol is used to determine the phosphorylation status of key signaling proteins.
-
Procedure:
-
Culture HLMVECs to confluence in appropriate culture dishes.
-
Starve the cells for 3 hours.
-
Treat the cells with AM-966 (e.g., 1.0 µM) for the desired time points (e.g., 30 minutes).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-VE-cadherin, total VE-cadherin, phospho-MLC, total MLC, phospho-Erk1/2, and total Erk1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.[1]
-
Immunofluorescence Staining for Cytoskeletal and Junctional Proteins
This protocol is used to visualize changes in the cytoskeleton and cell-cell junctions.
-
Procedure:
-
Grow HLMVECs on glass coverslips until confluent.
-
Treat the cells with AM-966 (e.g., 1 µM for 30 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies against VE-cadherin and phalloidin conjugated to a fluorescent dye (for F-actin staining).
-
Wash and incubate with fluorescently labeled secondary antibodies (if necessary).
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope. Look for the formation of stress fibers and gaps between cells.[1][2]
-
Mandatory Visualizations
Caption: AM-966 signaling pathway in HLMVECs.
Caption: Workflow for in vitro AM-966 experiments.
References
- 1. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:1228690-19-4 | LPA1 antagonist, oral active, high affinity, selective, | High Purity | Manufacturer BioCrick [biocrick.com]
AM-966: Application Notes and Protocols for Neuroscience and Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a signaling phospholipid involved in a wide range of cellular processes, and its dysregulation has been implicated in the pathophysiology of various diseases, including neuroinflammatory and neurodegenerative disorders. By blocking the LPA1 receptor, AM-966 offers a valuable tool for investigating the role of LPA signaling in the central nervous system (CNS) and for exploring its therapeutic potential in conditions characterized by neuroinflammation.
These application notes provide an overview of the utility of AM-966 in neuroscience research, with a focus on its anti-inflammatory properties. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their study design.
Mechanism of Action
AM-966 exerts its effects by competitively binding to the LPA1 receptor, thereby preventing the binding of its endogenous ligand, LPA. Activation of the LPA1 receptor, a G protein-coupled receptor (GPCR), initiates several downstream signaling cascades that contribute to cellular responses such as proliferation, migration, and cytokine release. In the context of neuroscience, LPA1 signaling is known to play a role in neuronal development, synaptic plasticity, and the activation of glial cells, including microglia and astrocytes.
By antagonizing the LPA1 receptor, AM-966 can effectively inhibit these downstream signaling pathways, leading to a reduction in neuroinflammatory responses.
Data Presentation
In Vitro Efficacy and Selectivity of AM-966
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 (LPA1) | CHO cells expressing human LPA1 | Calcium Mobilization | 17 nM | [1](--INVALID-LINK--) |
| IC50 (LPA2) | CHO cells expressing human LPA2 | Calcium Mobilization | 1,700 nM | [1](--INVALID-LINK--) |
| IC50 (LPA3) | CHO cells expressing human LPA3 | Calcium Mobilization | 1,600 nM | [1](--INVALID-LINK--) |
| IC50 (LPA4) | CHO cells expressing human LPA4 | Calcium Mobilization | 7,700 nM | [1](--INVALID-LINK--) |
| IC50 (LPA5) | CHO cells expressing human LPA5 | Calcium Mobilization | 8,600 nM | --INVALID-LINK--1 |
| IC50 (Chemotaxis) | Human Lung Fibroblasts | Cell Migration | 181 nM | [1](--INVALID-LINK--) |
In Vivo Application of AM-966
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Bleomycin-induced lung injury (mouse) | 30 mg/kg | Oral | Reduced inflammation, tissue fibrosis, and vascular permeability.[1] | [1](--INVALID-LINK--) |
Mandatory Visualizations
Caption: LPA1 receptor signaling pathways and the inhibitory action of AM-966.
Caption: Experimental workflow for in vitro evaluation of AM-966.
Experimental Protocols
Protocol 1: In Vitro Microglial Activation and Cytokine Release Assay
This protocol details the procedure for assessing the effect of AM-966 on LPA-induced cytokine release from primary microglia.
Materials:
-
Primary microglia (rat or mouse)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lysophosphatidic Acid (LPA)
-
AM-966
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Plate primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well in complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Serum Starvation: After 24 hours, replace the medium with serum-free medium and incubate for an additional 2-4 hours.
-
AM-966 Pre-treatment: Prepare a stock solution of AM-966 in DMSO and dilute to desired concentrations in serum-free medium. Add the AM-966 dilutions to the appropriate wells and incubate for 1 hour. Include a vehicle control (DMSO).
-
LPA Stimulation: Prepare a stock solution of LPA in PBS and dilute to the final working concentration (e.g., 10 µM) in serum-free medium. Add the LPA solution to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Quantification: Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol outlines the steps to analyze the effect of AM-966 on the phosphorylation of key signaling proteins like ERK and p38 MAPK in microglia.
Materials:
-
Primary microglia
-
6-well cell culture plates
-
LPA and AM-966
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed microglia in 6-well plates and treat with AM-966 and LPA as described in Protocol 1 (steps 1-4), using appropriate time points for activation (e.g., 15-60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Model of Neuroinflammation (Focal Cerebral Ischemia)
This protocol describes a model to evaluate the neuroprotective and anti-inflammatory effects of AM-966 in vivo.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
AM-966
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Tissue processing reagents for immunohistochemistry and ELISA
Procedure:
-
Animal Model: Induce focal cerebral ischemia in mice using the MCAO model.
-
AM-966 Administration: Prepare a suspension of AM-966 in the vehicle. Administer AM-966 (e.g., 30 mg/kg) or vehicle via oral gavage at a specific time point relative to the ischemic insult (e.g., 1 hour post-reperfusion).
-
Behavioral Assessment: Perform neurological deficit scoring at 24 and 48 hours post-MCAO to assess functional recovery.
-
Infarct Volume Measurement: At 48 hours post-MCAO, sacrifice the animals and perfuse the brains. Stain brain slices with TTC to visualize and quantify the infarct volume.
-
Immunohistochemistry: Process brain sections for immunohistochemical staining of markers for microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Cytokine Analysis: Homogenize brain tissue from the ischemic hemisphere and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
Conclusion
AM-966 is a valuable pharmacological tool for investigating the role of the LPA1 receptor in neuroscience and neuroinflammation. Its high selectivity and in vivo efficacy make it suitable for a range of experimental applications. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of LPA1 antagonism in various neurological disorders. As with any experimental work, optimization of concentrations, time points, and specific model systems is recommended to achieve robust and reproducible results.
References
Application Notes and Protocols for Studying Scleroderma and Systemic Sclerosis with AM-966
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AM-966, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in preclinical studies of scleroderma and systemic sclerosis. The protocols detailed below are based on established methodologies for inducing and evaluating skin fibrosis in murine models, offering a framework for assessing the therapeutic potential of AM-966.
Introduction to AM-966 and its Role in Fibrosis
Systemic sclerosis is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs. A key mediator in the fibrotic process is lysophosphatidic acid (LPA), a bioactive phospholipid that signals through a family of G protein-coupled receptors. The LPA1 receptor is highly expressed on fibroblasts and mediates their recruitment, proliferation, and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.
AM-966 is a high-affinity, selective, and orally bioavailable antagonist of the LPA1 receptor. By blocking the LPA-LPA1 signaling axis, AM-966 has demonstrated anti-fibrotic properties in various preclinical models, particularly in the context of pulmonary fibrosis.[1] These application notes extend its potential utility to the study of dermal fibrosis in scleroderma.
Mechanism of Action
AM-966 competitively inhibits the binding of LPA to the LPA1 receptor. This blockade disrupts downstream signaling cascades that are crucial for the development and progression of fibrosis. Key downstream effects of LPA1 activation that are inhibited by AM-966 include:
-
Fibroblast chemotaxis and recruitment to sites of injury and inflammation.
-
Myofibroblast differentiation , characterized by the expression of alpha-smooth muscle actin (α-SMA).[2][3][4][5][6]
-
Collagen production and deposition by activated fibroblasts and myofibroblasts.
-
Pro-inflammatory cytokine and chemokine production , which perpetuates the fibrotic microenvironment.[7]
Data Presentation: Efficacy of LPA1 Antagonism in a Murine Scleroderma Model
The following tables summarize the quantitative data from a study utilizing the LPA1 antagonist AM095, a compound structurally and functionally similar to AM-966, in the bleomycin-induced scleroderma mouse model.[1] These data demonstrate the potential of LPA1 antagonism to ameliorate skin fibrosis. It is anticipated that AM-966 would yield comparable results.
Table 1: Effect of the LPA1 Antagonist AM095 on Dermal Thickness in Bleomycin-Induced Scleroderma [1]
| Treatment Group | Mean Dermal Thickness (µm) ± SEM | Percent Increase from PBS Control | Percent Attenuation of Bleomycin-Induced Increase |
| PBS + Vehicle | 250 ± 10 | - | - |
| Bleomycin + Vehicle | 455 ± 25 | 82% | - |
| Bleomycin + AM095 (Preventive) | 312 ± 15 | 25% | 70% |
| Bleomycin + AM095 (Therapeutic - Day 7) | 280 ± 20 | 12% | 85% |
| Bleomycin + AM095 (Therapeutic - Day 14) | 330 ± 18 | 32% | 61% |
Table 2: Effect of the LPA1 Antagonist AM095 on Skin Collagen Content (Hydroxyproline Assay) in Bleomycin-Induced Scleroderma [1]
| Treatment Group | Mean Hydroxyproline (µ g/punch biopsy) ± SEM | Percent Increase from PBS Control | Percent Attenuation of Bleomycin-Induced Increase |
| PBS + Vehicle | 26 ± 2 | - | - |
| Bleomycin + Vehicle | 56.5 ± 4 | 117% | - |
| Bleomycin + AM095 (Preventive) | 40.5 ± 3 | 56% | 52% |
| Bleomycin + AM095 (Therapeutic - Day 7) | 46.5 ± 3.5 | 79% | 32% |
| Bleomycin + AM095 (Therapeutic - Day 14) | 48.5 ± 4 | 86% | 26% |
Table 3: In Vitro Inhibitory Activity of AM-966
| Assay | Cell Type | IC50 (nM) |
| LPA-stimulated intracellular calcium release | CHO cells expressing human LPA1 | 17 |
| LPA-induced chemotaxis | Human A2058 melanoma cells | 138 ± 43 |
| LPA-induced chemotaxis | IMR-90 human lung fibroblasts | 182 ± 86 |
Experimental Protocols
In Vivo Model: Bleomycin-Induced Scleroderma in Mice
This model is widely used to recapitulate the dermal fibrosis characteristic of scleroderma.
Materials:
-
Bleomycin sulfate (e.g., from Teva Parenteral Medicines)
-
Phosphate-buffered saline (PBS), sterile
-
C57BL/6 mice (female, 8 weeks old)
-
Insulin syringes with 28-30 gauge needles
-
AM-966
-
Vehicle for AM-966 (e.g., sterile water or 0.5% methylcellulose)
Protocol:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
Bleomycin Preparation: Dissolve bleomycin sulfate in sterile PBS to a concentration of 1 mg/mL.
-
Induction of Scleroderma:
-
Anesthetize the mice and shave a small area on the upper back.
-
Administer daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL solution) into the shaved area for 28 consecutive days.
-
For control groups, inject an equal volume of sterile PBS.
-
-
AM-966 Administration:
-
Prepare a stock solution of AM-966 in a suitable vehicle. A previously reported effective dose for a related indication is 30 mg/kg, administered twice daily (BID) via oral gavage.[1]
-
Preventive Regimen: Begin AM-966 administration on the same day as the first bleomycin injection and continue for the 28-day duration.
-
Therapeutic Regimen: Begin AM-966 administration at a specified time point after the initiation of bleomycin injections (e.g., day 7 or day 14) to model treatment of established fibrosis.
-
-
Euthanasia and Tissue Collection: At the end of the 28-day period, euthanize the mice and harvest the lesional skin from the back for analysis.
Quantification of Dermal Fibrosis
1. Dermal Thickness Measurement:
-
Fix a portion of the harvested skin in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and stain with Masson's trichrome to visualize collagen.
-
Capture images of the stained sections under a microscope.
-
Measure the dermal thickness (from the epidermal-dermal junction to the dermal-subcutaneous fat junction) at multiple points using image analysis software (e.g., ImageJ).
2. Hydroxyproline Assay for Collagen Content:
-
Take a standardized punch biopsy (e.g., 6 mm) from another portion of the harvested skin.
-
Determine the hydroxyproline content of the skin biopsy using a commercially available hydroxyproline assay kit, following the manufacturer's instructions. This assay provides a quantitative measure of total collagen.[1]
3. Immunohistochemistry for Myofibroblasts:
-
Use paraffin-embedded skin sections as described above.
-
Perform immunohistochemical staining for alpha-smooth muscle actin (α-SMA), a marker of myofibroblasts.
-
Count the number of α-SMA-positive cells in multiple high-power fields to quantify myofibroblast infiltration.[1]
Visualizations
Caption: LPA1 Signaling Pathway in Fibroblast Activation.
References
- 1. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of α-Smooth Muscle Actin Expression in Granulation Tissue Myofibroblasts Is Dependent on the Intronic CArG Element and the Transforming Growth Factor-β1 Control Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myofibroblast differentiation is induced in keratinocyte-fibroblast co-cultures and is antagonistically regulated by endogenous transforming growth factor-beta and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ard.bmj.com [ard.bmj.com]
Application Notes and Protocols: AM-966 and ERK1/2 Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] The LPA1 receptor is a G protein-coupled receptor involved in a multitude of cellular processes, including cell proliferation, migration, and survival. A key downstream signaling pathway activated by LPA1 is the Ras-Raf-MEK-ERK cascade, which culminates in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 (p-ERK1/2) then translocates to the nucleus to regulate gene expression, making this pathway critical in both normal physiology and in pathological conditions such as cancer and fibrosis.
These application notes provide a comprehensive overview of the effect of AM-966 on ERK1/2 phosphorylation and a detailed protocol for assessing this effect.
Data Presentation: Effect of AM-966 on ERK1/2 Phosphorylation
The following table summarizes the inhibitory effects of AM-966 on ERK1/2 phosphorylation in various experimental settings. AM-966 has been demonstrated to effectively block ERK1/2 phosphorylation induced by LPA and certain antidepressant drugs.[1][4]
| Cell Line | Inducing Agent | AM-966 Concentration | Observed Effect on p-ERK1/2 | Reference |
| C6 glioma cells | 1 µM LPA | Indicated concentrations | Concentration-dependent inhibition | [4] |
| C6 glioma cells | 15 µM Amitriptyline | Indicated concentrations | Concentration-dependent inhibition | [4] |
| C6 glioma cells | 5 µM Mianserin | 100 nM | Complete blockade of phosphorylation | [4] |
| CHO-K1 cells | 300 nM LPA | Indicated concentrations | Concentration-dependent inhibition | [4] |
| Human Lung Microvascular Endothelial Cells (HLMVECs) | 5.0 µM LPA | 1.0 µM | No increase in p-ERK1/2 by AM-966 alone, in contrast to LPA | [5][6][7] |
Note: In HLMVECs, while LPA treatment resulted in an increase in ERK1/2 phosphorylation, treatment with AM-966 alone did not induce phosphorylation of ERK1/2.[5][6][7]
Signaling Pathway and Experimental Workflow
AM-966 Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring LPA1 Receptor Antagonism with AM-966 Using a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being a key mediator of various cellular processes, including cell proliferation, migration, and cytoskeletal changes. Upon activation by LPA, the LPA1 receptor couples to Gαq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a crucial downstream event that can be precisely measured to quantify the activity of the LPA1 receptor.
AM-966 is a potent and selective antagonist of the LPA1 receptor.[1][2][3] It effectively inhibits LPA-stimulated intracellular calcium release, making it a valuable tool for studying the physiological and pathological roles of the LPA1 signaling pathway.[1][2][3] This application note provides a detailed protocol for using AM-966 in a calcium mobilization assay to determine its antagonist activity at the human LPA1 receptor.
Data Presentation
The inhibitory effect of AM-966 on LPA-induced calcium mobilization can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter for characterizing the antagonist activity.
| Compound | Target | Assay | IC50 (nM) | Cell Line |
| AM-966 | Human LPA1 Receptor | LPA-stimulated intracellular calcium release | 17 | CHO cells expressing human LPA1 |
| AM-966 | Human LPA3 Receptor | LPA-induced calcium mobilization | 1600 | CHO cells expressing human LPA3 |
This table summarizes the reported inhibitory concentrations of AM-966, highlighting its selectivity for the LPA1 receptor over other LPA receptor subtypes.[4]
Signaling Pathway
The following diagram illustrates the LPA1 signaling pathway and the mechanism of inhibition by AM-966.
Caption: LPA1 signaling pathway and AM-966 inhibition.
Experimental Protocol: Calcium Mobilization Assay
This protocol outlines the steps for measuring the antagonist effect of AM-966 on LPA-induced calcium mobilization in cells expressing the LPA1 receptor. This assay is commonly performed using a fluorescence plate reader.
Materials:
-
Cells: CHO or HEK293 cells stably or transiently expressing the human LPA1 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Assay Plates: Black-walled, clear-bottomed 96-well or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
LPA (agonist): Lysophosphatidic acid.
-
AM-966 (antagonist):
-
Control Compounds: A known LPA1 antagonist (if available) and a vehicle control (e.g., DMSO).
-
Fluorescence Plate Reader: With excitation and emission filters appropriate for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
Protocol Steps:
-
Cell Seeding:
-
Trypsinize and count the LPA1-expressing cells.
-
Seed the cells into the black-walled, clear-bottomed microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of AM-966 and any control compounds in the assay buffer.
-
Prepare a stock solution of LPA in the assay buffer at a concentration that will give a final EC80 response (the concentration that elicits 80% of the maximal response). This concentration should be predetermined from an agonist dose-response curve.
-
-
Antagonist Incubation:
-
After the dye loading incubation, gently wash the cells twice with the assay buffer to remove excess dye.
-
Add the serially diluted AM-966 or control compounds to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's injection system, add the LPA agonist solution to all wells simultaneously.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (LPA alone).
-
Plot the normalized response against the logarithm of the AM-966 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of AM-966.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the calcium mobilization assay.
References
Application Notes and Protocols for AM-966 in Inhibiting Fibroblast Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in a wide range of cellular processes, including fibroblast activation, a key event in the pathogenesis of fibrotic diseases. By blocking the LPA1 receptor, AM-966 effectively inhibits the downstream signaling pathways that lead to fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition in fibrosis. These application notes provide detailed protocols for utilizing AM-966 to study and inhibit fibroblast activation in vitro.
Mechanism of Action
AM-966 competitively binds to the LPA1 receptor, preventing the binding of its natural ligand, LPA. Activation of LPA1 by LPA initiates a cascade of intracellular signaling events primarily through Gαi, Gαq, and Gα12/13 proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC), RhoA, and Ras, ultimately resulting in the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. These pathways collectively promote the key features of fibroblast activation: chemotaxis, proliferation, and the expression of profibrotic markers like alpha-smooth muscle actin (α-SMA) and collagen. AM-966 abrogates these effects by preventing the initial LPA-LPA1 interaction.
Signaling Pathway of LPA1 in Fibroblast Activation and Inhibition by AM-966
Troubleshooting & Optimization
AM-966 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AM-966, a potent and selective LPA1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of AM-966?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of AM-966. It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL. For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.
Q2: What is the recommended storage condition for AM-966 stock solutions?
A2: AM-966 stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. When stored at -20°C, the solution is generally stable for up to one year, and at -80°C, it can be stable for up to two years. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: My AM-966 precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like AM-966. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of AM-966 in your experiment may be exceeding its aqueous solubility limit. Try using a lower concentration.
-
Increase the percentage of DMSO (with caution): A slightly higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the DMSO tolerance of your cell line, as high concentrations can be toxic.
-
Use a surfactant or co-solvent: Incorporating a biocompatible surfactant, such as Tween 80, or a co-solvent like PEG300 can improve the aqueous solubility of AM-966.
-
Warm the solution gently: Gently warming the solution to 37°C may help dissolve small amounts of precipitate.
-
Prepare fresh dilutions: Always prepare aqueous dilutions of AM-966 immediately before use.
Q4: What is the mechanism of action of AM-966?
A4: AM-966 is a high-affinity, selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). By blocking the LPA1 receptor, AM-966 inhibits downstream signaling pathways, such as the Rho/Rho kinase pathway, which are involved in processes like cell proliferation, migration, and fibrosis.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in DMSO stock solution | 1. Moisture in DMSO. 2. Storage at improper temperature. 3. Exceeded solubility limit. | 1. Use fresh, anhydrous DMSO. 2. Store stock solutions at -20°C or -80°C. 3. Gently warm the solution and vortex. If precipitation persists, the concentration may be too high. |
| Cloudiness or precipitation upon dilution in aqueous buffer | 1. Low aqueous solubility of AM-966. 2. pH of the buffer affecting solubility. 3. High final concentration of AM-966. | 1. Use a co-solvent like PEG300 or a surfactant like Tween 80 in the formulation. 2. Investigate the pH-solubility profile of AM-966 and adjust the buffer pH if possible. 3. Reduce the final working concentration of AM-966. |
| Inconsistent experimental results | 1. Incomplete dissolution of AM-966. 2. Precipitation of the compound during the experiment. | 1. Ensure complete dissolution of the stock solution before making dilutions. Sonication may be helpful. 2. Visually inspect your experimental setup for any signs of precipitation. Consider performing a solubility test under your specific experimental conditions. |
Stability Issues
| Problem | Possible Cause | Troubleshooting & Prevention |
| Loss of compound activity over time | 1. Degradation of AM-966 in solution. 2. Hydrolysis of the carbamate or ester functional groups. 3. Oxidation of the molecule. 4. Photodegradation from exposure to light. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Protect solutions from light by using amber vials or covering tubes with foil. 4. Consider conducting forced degradation studies (see Experimental Protocols) to understand the specific degradation pathways under your experimental conditions. |
| Appearance of unknown peaks in HPLC analysis | 1. Presence of degradation products. | 1. Perform a forced degradation study to intentionally generate and identify potential degradation products. 2. Use a stability-indicating HPLC method that can resolve AM-966 from its potential degradants. |
Data Presentation
AM-966 Solubility Data
| Solvent | Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | ≥ 100 mg/mL | Use fresh, anhydrous DMSO for best results. |
| DMF (Dimethylformamide) | ~30 mg/mL | - |
| Ethanol | ~2.5 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Illustrates the significant drop in solubility in aqueous solutions. |
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a method for rapidly assessing the kinetic solubility of AM-966 in an aqueous buffer, which is relevant for initial screening in biological assays.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of AM-966 in 100% DMSO.
-
Prepare Assay Plate: Add 2 µL of the AM-966 stock solution to the wells of a 96-well plate.
-
Add Buffer: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final AM-966 concentration of 100 µM with 1% DMSO.
-
Incubate: Shake the plate for 2 hours at room temperature, protected from light.
-
Analyze: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). An increase in turbidity or absorbance compared to a buffer-only control indicates precipitation.
-
Quantify (Optional): To quantify the soluble fraction, centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of dissolved AM-966 using a validated analytical method like HPLC-UV.
Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of AM-966, which is a more accurate measure of its intrinsic solubility.
Methodology:
-
Add Excess Solid: Add an excess amount of solid AM-966 to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibrate: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid and Liquid Phases: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.
-
Quantify: Determine the concentration of AM-966 in the clear filtrate using a validated analytical method such as HPLC-UV.
Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of AM-966 under various stress conditions to identify potential degradation pathways and products.
Methodology:
-
Prepare Solutions: Prepare solutions of AM-966 in appropriate solvents (e.g., water, methanol, or a mixture).
-
Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at 80°C.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to determine the mass of the degradation products, aiding in their identification.
Mandatory Visualization
Caption: AM-966 inhibits the LPA1 receptor signaling pathway.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: Workflow for a forced degradation study of AM-966.
Technical Support Center: Investigating AM-966 Effects on Endothelial Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the effects of AM-966 on endothelial permeability.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of AM-966 on endothelial permeability?
A1: Contrary to its function as a Lysophosphatidic Acid Receptor 1 (LPA1) antagonist, AM-966 has been shown to unexpectedly increase lung microvascular endothelial permeability.[1][2] This effect is characterized by a rapid and dose-dependent decrease in transendothelial electrical resistance (TEER).[1][2]
Q2: What is the underlying signaling pathway responsible for AM-966-induced endothelial hyperpermeability?
A2: AM-966 induces endothelial barrier dysfunction through the activation of the RhoA/Rho kinase (ROCK) signaling pathway.[1][2] This leads to the phosphorylation of myosin light chain (MLC) and vascular endothelial (VE)-cadherin.[1][2] The activation of this pathway results in the formation of actin stress fibers and the creation of gaps between endothelial cells, thereby increasing permeability.[1][2]
Q3: Does AM-966 affect other signaling pathways in endothelial cells?
A3: Studies have shown that unlike lysophosphatidic acid (LPA), AM-966 does not induce the phosphorylation of extracellular signal-regulated kinases (Erk).[1][2]
Q4: How quickly does AM-966 affect endothelial permeability, and is the effect reversible?
A4: The effect of AM-966 on endothelial permeability is rapid, with a noticeable decrease in TEER occurring shortly after treatment.[1] The permeability typically begins to return to baseline levels within a few hours.
Troubleshooting Guides
Transendothelial Electrical Resistance (TEER) Measurements
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No change in TEER after AM-966 treatment. | 1. Suboptimal AM-966 concentration: The dose of AM-966 may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration for your specific endothelial cell type. |
| 2. Poor cell monolayer confluence: The endothelial cell monolayer may not have been fully confluent at the time of the experiment. | - Ensure cells have formed a tight monolayer before starting the experiment. This can be visually confirmed with a microscope. - Allow cells to stabilize after reaching confluence before adding AM-966. | |
| 3. Inactive AM-966: The compound may have degraded. | - Use a fresh stock of AM-966. - Ensure proper storage conditions as recommended by the manufacturer. | |
| High variability in TEER readings between wells. | 1. Inconsistent cell seeding density: Uneven cell numbers across wells will lead to variable monolayer formation. | - Ensure a homogenous cell suspension and careful pipetting to seed each well with the same number of cells. |
| 2. Electrode placement: Inconsistent placement of the TEER electrodes can cause significant variations in readings. | - Place the electrodes in the same position and at the same depth in each well for every measurement. | |
| 3. Temperature fluctuations: TEER is sensitive to temperature changes. | - Allow the plate to equilibrate to room temperature for a consistent amount of time before each measurement if not using an automated system that maintains temperature. | |
| Unexpected drop in TEER in control (vehicle-treated) wells. | 1. Mechanical disruption of monolayer: Pipetting or media changes may have disturbed the cell layer. | - Be gentle when adding solutions to the wells. Pipette against the side of the well to minimize disruption. |
| 2. Solvent toxicity: The vehicle used to dissolve AM-966 (e.g., DMSO) may be at a toxic concentration. | - Ensure the final concentration of the vehicle is low and consistent across all wells, including controls. - Run a vehicle-only control to assess its effect on TEER. |
Western Blot Analysis of Phosphorylated Proteins (p-MLC, p-VE-cadherin)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Weak or no signal for phosphorylated proteins. | 1. Suboptimal stimulation time: The time point for cell lysis after AM-966 treatment may not coincide with peak phosphorylation. | - Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for maximal phosphorylation of MLC and VE-cadherin. |
| 2. Phosphatase activity: Endogenous phosphatases in the cell lysate can dephosphorylate target proteins. | - Add phosphatase inhibitors to your lysis buffer immediately before use. | |
| 3. Low protein concentration: Insufficient protein loaded onto the gel. | - Use a protein assay to accurately quantify protein concentration and ensure equal loading. | |
| High background on the western blot. | 1. Insufficient blocking: The blocking step may not have been adequate to prevent non-specific antibody binding. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| 2. Antibody concentration too high: The primary or secondary antibody concentration may be excessive. | - Titrate your antibodies to determine the optimal dilution that provides a strong signal with low background. | |
| 3. Inadequate washing: Insufficient washing can leave behind unbound antibodies. | - Increase the number and/or duration of wash steps. |
Immunofluorescence Staining for F-actin
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No visible stress fiber formation after AM-966 treatment. | 1. Suboptimal AM-966 concentration or incubation time: Similar to western blotting, the conditions may not be optimal to induce a clear phenotype. | - Perform a dose-response and time-course experiment to identify the best conditions for observing stress fiber formation. |
| 2. Poor cell health: Unhealthy cells may not respond appropriately to stimuli. | - Ensure cells are healthy and not over-confluent before treatment. | |
| High background fluorescence. | 1. Inadequate fixation or permeabilization: Improper cell processing can lead to non-specific staining. | - Optimize fixation and permeabilization times and reagent concentrations. |
| 2. Non-specific antibody/phalloidin binding: The staining reagent may be binding non-specifically. | - Include a "secondary antibody only" or "phalloidin only" control to assess non-specific binding. - Ensure adequate blocking steps. | |
| Weak fluorescent signal. | 1. Low expression of F-actin: While unlikely in most cells, it is a possibility. | - This is generally not an issue for F-actin staining. |
| 2. Photobleaching: The fluorescent signal may have been bleached by excessive exposure to light. | - Minimize the exposure of stained samples to light. Use an anti-fade mounting medium. |
Experimental Protocols
Transendothelial Electrical Resistance (TEER) Assay
-
Cell Seeding: Seed human lung microvascular endothelial cells (HLMVECs) onto porous transwell inserts at a high density to ensure the formation of a confluent monolayer.
-
Monolayer Formation: Culture the cells for 2-3 days, or until a stable, high TEER value is achieved, indicating a confluent monolayer.
-
Starvation: Prior to the experiment, starve the cells in a serum-free medium for 2-4 hours.
-
Baseline Measurement: Measure the baseline TEER of the cell monolayers.
-
AM-966 Treatment: Add AM-966 at the desired concentrations to the apical chamber of the transwells. Include a vehicle control (e.g., DMSO).
-
TEER Monitoring: Measure TEER at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the addition of AM-966.
-
Data Analysis: Normalize the TEER values to the baseline reading and express as a percentage of the initial resistance.
Western Blot for p-MLC and p-VE-cadherin
-
Cell Culture and Treatment: Grow HLMVECs to confluence in culture plates. Treat the cells with AM-966 for the predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MLC, total MLC, p-VE-cadherin, and total VE-cadherin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for F-actin
-
Cell Culture and Treatment: Seed HLMVECs on glass coverslips and grow to confluence. Treat with AM-966 for the optimal time to induce stress fibers.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
F-actin Staining: Incubate the cells with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 1 hour at room temperature in the dark.
-
Nuclear Staining (Optional): Counterstain the nuclei with DAPI.
-
Mounting: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of AM-966-induced endothelial permeability.
Caption: Experimental workflow for TEER measurements.
References
- 1. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-966 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AM-966.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of AM-966?
A1: The primary documented off-target effect of AM-966 is an increase in lung microvascular endothelial permeability.[1][2] While AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), it has been observed to induce a disruption in the endothelial barrier function.[1]
Q2: What is the mechanism behind AM-966-induced endothelial permeability?
A2: AM-966 induces endothelial permeability through the activation of the RhoA/Rho kinase signaling pathway.[1] This leads to the phosphorylation of myosin light chain (MLC) and vascular endothelial (VE)-cadherin.[1] The phosphorylation of these proteins results in cytoskeletal rearrangement, the formation of stress fibers, and the creation of gaps between endothelial cells, ultimately increasing permeability.[1]
Q3: Does this off-target effect contradict its role as an LPA1 antagonist?
A3: The effect on endothelial permeability is an unexpected finding for an LPA1 antagonist. Interestingly, this effect appears to be mediated, at least in part, through the LPA1 receptor itself, as silencing LPA1 attenuates the AM-966-induced increase in permeability and phosphorylation of VE-cadherin.[3] This suggests a complex signaling mechanism where AM-966, while acting as an antagonist for certain LPA1-mediated pathways (like calcium release), may function as an agonist or biased agonist for pathways regulating endothelial barrier function.
Q4: Are there any other known off-target effects of AM-966?
Q5: How can I differentiate between on-target LPA1 antagonism and off-target effects in my experiments?
A5: To dissect the on-target versus off-target effects of AM-966, consider the following strategies:
-
Use a structurally unrelated LPA1 antagonist: Comparing the results obtained with AM-966 to another LPA1 antagonist with a different chemical scaffold can help determine if the observed effect is specific to AM-966 or a general consequence of LPA1 inhibition.
-
LPA1 knockdown or knockout models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LPA1 expression. If the effect of AM-966 is still present in the absence of LPA1, it is likely an off-target effect.
-
Dose-response analysis: Characterize the concentration-dependence of both the desired on-target effect and the suspected off-target effect. Disparate potency values may suggest different mechanisms of action.
Troubleshooting Guides
Issue 1: Unexpected Increase in Endothelial Permeability Observed
Symptoms:
-
Decrease in transendothelial electrical resistance (TEER) in cell monolayers.
-
Increased passage of fluorescently labeled macromolecules (e.g., dextran) across the endothelial layer.
-
Visible gap formation between endothelial cells in microscopy studies.
Possible Cause: This is a known off-target effect of AM-966, mediated by the activation of the RhoA pathway and phosphorylation of VE-cadherin and MLC.[1]
Troubleshooting Steps:
-
Confirm the Observation:
-
Perform a dose-response experiment with AM-966 to confirm that the permeability increase is concentration-dependent.
-
Include a vehicle control (e.g., DMSO) to ensure the effect is not due to the solvent.
-
-
Investigate the Mechanism:
-
Inhibit Rho Kinase: Pre-treat cells with a Rho kinase (ROCK) inhibitor (e.g., Y-27632) before adding AM-966. If the permeability increase is blocked, it confirms the involvement of the RhoA pathway.
-
Assess VE-cadherin and MLC Phosphorylation: Perform Western blotting or immunofluorescence to detect changes in the phosphorylation status of VE-cadherin and MLC in response to AM-966 treatment.
-
-
Control for LPA1 Involvement:
-
If possible, use an LPA1 knockdown or knockout cell line to determine if the effect is dependent on the LPA1 receptor.
-
Issue 2: Discrepancy Between Expected and Observed Efficacy in Anti-Fibrotic Models
Symptoms:
-
AM-966 shows reduced or no efficacy in an in vivo model of fibrosis where vascular leakage is a significant pathological component.
-
Contradictory results between in vitro anti-fibrotic assays and in vivo outcomes.
Possible Cause: The off-target effect of AM-966 on endothelial permeability could counteract its beneficial anti-fibrotic effects in certain pathological contexts. Increased vascular leakage can exacerbate inflammation and tissue damage, potentially masking the positive effects of LPA1 antagonism on fibroblast activation and proliferation.
Troubleshooting Steps:
-
Assess Vascular Leakage in Vivo:
-
Quantify vascular leakage in your animal model using methods like the Evans blue dye extravasation assay. This will help determine if the off-target effect is significant in your experimental setting.
-
-
Correlate Efficacy with Vascular Integrity:
-
Analyze the temporal relationship between AM-966 administration, changes in vascular permeability, and fibrotic markers.
-
-
Consider Alternative LPA1 Antagonists:
-
If available, test a structurally different LPA1 antagonist that is not known to induce endothelial permeability to see if it yields better in vivo efficacy.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| On-Target Activity | |||
| Human LPA1 IC50 | 17 nM | CHO cells expressing human LPA1 (Calcium flux assay) | [4] |
| Mouse LPA1 IC50 | 19 nM | CHO cells expressing mouse LPA1 (Calcium flux assay) | |
| Selectivity | |||
| Human LPA2 IC50 | 1,700 nM | CHO cells expressing human LPA2 | [4] |
| Human LPA3 IC50 | 1,600 nM | CHO cells expressing human LPA3 | [4] |
| Human LPA4 IC50 | 7,700 nM | CHO cells expressing human LPA4 | [4] |
| Human LPA5 IC50 | 8,600 nM | CHO cells expressing human LPA5 | [4] |
| Off-Target Effect | |||
| Endothelial Permeability | Dose-dependent decrease in TEER | Human Lung Microvascular Endothelial Cells (HLMVECs) | [1] |
Experimental Protocols
Protocol 1: Assessment of Endothelial Permeability using Transendothelial Electrical Resistance (TEER)
Objective: To measure the effect of AM-966 on the integrity of an endothelial cell monolayer.
Materials:
-
Human Lung Microvascular Endothelial Cells (HLMVECs)
-
Endothelial Cell Growth Medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
TEER measurement system (e.g., EVOM2™)
-
AM-966
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed HLMVECs onto the apical side of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 48-72 hours.
-
Culture the cells until a stable TEER reading is achieved, indicating a mature monolayer.
-
On the day of the experiment, replace the medium in both the apical and basolateral chambers with fresh, pre-warmed medium.
-
Allow the TEER readings to stabilize for at least 30 minutes.
-
Prepare serial dilutions of AM-966 in culture medium. Also, prepare a vehicle control.
-
Add the AM-966 dilutions or vehicle control to the apical chamber of the Transwell inserts.
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Measure TEER at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the addition of AM-966.
-
Calculate the change in TEER relative to the baseline and the vehicle control. A significant decrease in TEER indicates increased permeability.
Protocol 2: Immunofluorescence Staining for VE-Cadherin and F-actin
Objective: To visualize the effects of AM-966 on cell-cell junctions and the actin cytoskeleton.
Materials:
-
HLMVECs cultured on glass coverslips
-
AM-966
-
Vehicle control (e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody against VE-cadherin
-
Fluorescently labeled secondary antibody
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Fluorescently labeled Phalloidin (for F-actin staining)
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DAPI (for nuclear counterstaining)
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Mounting medium
Procedure:
-
Seed HLMVECs on glass coverslips and grow to confluency.
-
Treat the cells with the desired concentration of AM-966 or vehicle for the appropriate time (e.g., 30 minutes).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
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Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against VE-cadherin diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled Phalloidin in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
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Counterstain the nuclei with DAPI for 5 minutes.
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Mount the coverslips onto microscope slides using mounting medium.
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Visualize the staining using a fluorescence microscope. Look for disruptions in VE-cadherin localization at cell junctions and the formation of actin stress fibers in AM-966-treated cells.
Visualizations
Caption: Signaling pathway of AM-966-induced endothelial permeability.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
References
- 1. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1228690-19-4 | LPA1 antagonist, oral active, high affinity, selective, | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
AM-966 toxicology and safety profile
Disclaimer: The following information is compiled from publicly available research and is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicology and safety profile for AM-966 is not available in the public domain. The data presented here is primarily from preclinical research and does not include clinical safety information.
Frequently Asked Questions (FAQs)
Q1: What is AM-966 and what is its primary mechanism of action?
AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] It is an orally bioavailable compound that has been investigated for its potential therapeutic effects, particularly in the context of lung fibrosis.[1][4] Its mechanism of action involves blocking the signaling of lysophosphatidic acid (LPA) through the LPA1 receptor.
Q2: What is the selectivity profile of AM-966?
AM-966 is highly selective for the LPA1 receptor over other LPA receptors. The inhibitory concentrations (IC50) for various LPA receptors are summarized in the table below.
Q3: Are there any known in vivo effects of AM-966 in animal models?
In a mouse model of bleomycin-induced lung injury, administration of AM-966 at a dose of 30 mg/kg has been shown to reduce inflammation, tissue fibrosis, and vascular permeability.[1][2]
Q4: Has the toxicology and safety profile of AM-966 been established?
Based on publicly available information, a comprehensive toxicology and safety profile for AM-966, including data such as LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level), has not been published. Therefore, caution should be exercised in its experimental use.
Q5: Are there any unexpected or off-target effects reported for AM-966?
One study has reported an unexpected in vitro effect of AM-966. It was found to increase lung microvascular endothelial permeability.[4][5] This effect is thought to be mediated through the activation of the RhoA signaling pathway and phosphorylation of VE-cadherin.[4][5]
Data Summary
Table 1: In Vitro Potency and Selectivity of AM-966
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Human LPA1 Receptor | Calcium Assay | CHO cells | 17 | [1] |
| Human LPA2 Receptor | - | - | 1,700 | [1] |
| Human LPA3 Receptor | - | - | 1,600 | [1] |
| Human LPA4 Receptor | - | - | 7,700 | [1] |
| Human LPA5 Receptor | - | - | 8,600 | [1] |
| LPA-induced Chemotaxis | Chemotaxis Assay | Lung Fibroblasts | 181 | [1] |
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
-
Potential Cause: AM-966 is a potent inhibitor of LPA1 signaling. Ensure that the serum used in your cell culture medium does not contain high levels of LPA, as this can interfere with your experimental results. Consider using serum-free media or charcoal-stripped serum.
-
Troubleshooting Step: Test a range of AM-966 concentrations to determine the optimal dose for your specific cell type and experimental conditions.
Issue: Observing increased endothelial permeability in in vitro models.
-
Potential Cause: As reported in the literature, AM-966 can induce endothelial barrier disruption in vitro.[4][5] This is a known off-target effect mediated by RhoA activation.
-
Troubleshooting Step: If endothelial barrier integrity is critical for your experiment, consider using a lower concentration of AM-966 or an alternative LPA1 antagonist. You can also co-treat with a Rho kinase (ROCK) inhibitor to see if this mitigates the effect.
Issue: Difficulty dissolving AM-966.
-
Potential Cause: AM-966 has specific solubility properties.
-
Troubleshooting Step: According to supplier information, AM-966 is soluble in DMF and DMSO at approximately 30 mg/mL.[1] For aqueous solutions, a formulation of DMSO:PBS (pH 7.2) at a 1:4 ratio is suggested for a concentration of about 0.2 mg/mL.[1] Ensure you are using the appropriate solvent and concentration for your experimental setup.
Signaling Pathway
Caption: In vitro signaling pathway of AM-966 leading to increased endothelial permeability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AM-966 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AM-966 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is AM-966 and what is its primary target?
AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] It functions by blocking the signaling pathways activated by lysophosphatidic acid (LPA) through this receptor.
Q2: What is the mechanism of action of AM-966?
AM-966 selectively binds to the LPA1 receptor, inhibiting downstream signaling cascades. LPA1 is a G protein-coupled receptor (GPCR) that can couple to various G proteins, including Gαi/o, Gαq, and Gα12/13, to regulate a wide range of cellular processes.[2][3][4] In some cell types, such as human lung microvascular endothelial cells (HLMVECs), AM-966 has been shown to induce the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of myosin light chain (MLC) and VE-cadherin.[5][6]
Q3: What is a typical effective concentration range for AM-966 in cell culture?
The effective concentration of AM-966 can vary depending on the cell type and the specific biological question being investigated. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro applications. For instance, an IC50 of 17 nM was observed for inhibiting LPA-stimulated intracellular calcium release in CHO cells expressing human LPA1.[7] In HLMVECs, a concentration of 1.0 µM was used to study its effects on endothelial permeability.[5]
Q4: How should I dissolve and store AM-966?
AM-966 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared in DMSO.[8] Store the stock solution at -20°C for long-term stability.[7] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of AM-966 treatment | - Concentration is too low: The concentration of AM-966 may not be sufficient to antagonize the LPA1 receptor in your specific cell type. - Cell line does not express LPA1: The target receptor may not be present in your cells of interest. - Compound degradation: Improper storage or handling may have led to the degradation of AM-966. | - Perform a dose-response experiment: Test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your experimental system. - Verify LPA1 expression: Use techniques like RT-PCR, western blotting, or flow cytometry to confirm the expression of the LPA1 receptor in your cell line. - Use freshly prepared solutions: Prepare fresh working solutions from a properly stored stock solution for each experiment. |
| High levels of cell death or cytotoxicity | - Concentration is too high: Excessive concentrations of AM-966 may induce off-target effects or direct cytotoxicity. - Solvent toxicity: A high concentration of the solvent (e.g., DMSO) used to dissolve AM-966 can be toxic to cells. - Contamination: The AM-966 solution or cell culture may be contaminated. | - Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT, XTT, or LDH release assay) to determine the concentration at which AM-966 becomes toxic to your cells. Work with concentrations below this threshold. - Maintain a low final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. - Practice good cell culture technique: Use sterile techniques to prevent contamination. |
| Inconsistent or variable results between experiments | - Inconsistent cell conditions: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. - Inaccurate pipetting: Errors in preparing serial dilutions can lead to variability. - Variability in treatment time: The duration of AM-966 exposure may not be consistent across experiments. | - Standardize cell culture procedures: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment. - Calibrate pipettes: Regularly check and calibrate your pipettes to ensure accuracy. - Maintain consistent incubation times: Adhere to a strict timeline for all experimental steps, including treatment duration. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LPA1 antagonism) | 17 nM | CHO cells expressing human LPA1 | [7] |
| IC50 (LPA-induced chemotaxis) | 181 nM | Human lung fibroblasts | [1] |
| Effective Concentration (Endothelial Permeability) | 1.0 µM | Human Lung Microvascular Endothelial Cells (HLMVECs) | [5] |
| Solubility in DMSO | 30 mg/mL | N/A | [1] |
| Solubility in DMF | 30 mg/mL | N/A | [1] |
| Solubility in Ethanol | 2.5 mg/mL | N/A | [1] |
| Molecular Weight | 490.9 g/mol | N/A | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal AM-966 Concentration using a Dose-Response Assay
Objective: To determine the optimal non-toxic concentration of AM-966 for a specific cell line and assay.
Materials:
-
AM-966
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or LDH)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare AM-966 Stock Solution: Dissolve AM-966 in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the AM-966 stock solution in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest AM-966 concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared AM-966 dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability (%) against the AM-966 concentration to generate a dose-response curve and determine the IC50 for cytotoxicity. The optimal working concentration for your functional assays should be well below the cytotoxic range.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
Objective: To quantify the cytotoxicity of different concentrations of AM-966 by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells treated with a range of AM-966 concentrations (as described in Protocol 1)
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Prepare Controls: Include the following controls on your plate:
-
Untreated Cells Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.
-
No-Cell Control: Medium only, to measure background.
-
-
Collect Supernatant: After the desired incubation period with AM-966, carefully collect a portion of the cell culture supernatant from each well.
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Perform LDH Assay: Follow the LDH assay kit manufacturer's protocol. This typically involves adding the collected supernatant to a reaction mixture in a new 96-well plate.
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Incubation: Incubate the reaction plate at room temperature for the time specified in the kit's instructions.
-
Measure Absorbance: Measure the absorbance at the recommended wavelength using a plate reader.
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Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each AM-966 concentration using the formula provided by the manufacturer, which typically normalizes the LDH release from treated cells to the maximum LDH release control.
Visualizations
Caption: Simplified signaling pathway of LPA1 antagonism by AM-966.
Caption: Experimental workflow for optimizing AM-966 concentration.
Caption: Troubleshooting decision tree for AM-966 experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - 10mM (in 1 mL DMSO) | Lab On A Chip [lab-on-a-chip.com]
Troubleshooting AM-966 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM966. Our goal is to help you navigate potential challenges and ensure the reliability and reproducibility of your experimental results.
Introduction to this compound
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] It is an orally bioavailable compound that has been shown to inhibit LPA-stimulated intracellular calcium release and cell migration.[2][3] this compound is frequently used in studies investigating fibrosis, inflammation, and cancer.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the LPA1 receptor.[4] It binds to the LPA1 receptor and blocks the binding of its natural ligand, lysophosphatidic acid (LPA), thereby inhibiting downstream signaling pathways.[4]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the LPA1 receptor over other LPA receptors (LPA2, LPA3, LPA4, and LPA5).[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[5] For a stock solution, dissolve this compound in 100% DMSO.[6] It is recommended to prepare fresh working solutions for in vivo experiments on the same day.[1] For aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[5]
Q4: What are the storage and stability recommendations for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q5: Is there any confusion in the literature regarding this compound and GPR55?
A5: Yes, some early literature and patent filings created confusion by suggesting that some cannabinoid ligands might act on the orphan receptor GPR55. However, this compound is a well-characterized, selective LPA1 antagonist.[2] GPR55 is a distinct G protein-coupled receptor with its own set of endogenous ligands, such as lysophosphatidylinositol (LPI). While there can be crosstalk between GPCR signaling pathways, the primary target of this compound is LPA1. It is crucial to use appropriate controls to ensure the observed effects are mediated by LPA1.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H23ClN2O5 | [6] |
| Molecular Weight | 490.93 g/mol | [6] |
| Purity | ≥98% | [5] |
| IC50 (LPA-stimulated Ca2+ release) | 17 nM | [1][6] |
| IC50 (LPA-induced chemotaxis) | 181 nM (IMR-90 cells) | [2] |
| Solubility (DMSO) | ~30 mg/mL | [5] |
| Solubility (Ethanol) | ~2.5 mg/mL | [5] |
| Storage (Solid) | -20°C (≥4 years) | [5] |
| Storage (DMSO stock) | -80°C (2 years), -20°C (1 year) | [1] |
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Results in Cell-Based Assays
Q: My results with this compound are highly variable between experiments. What could be the cause?
A: Experimental variability in cell-based assays can arise from several factors. Here's a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for inconsistent results.
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of the experiment, and serum starvation protocols. Over-passaged cells can exhibit altered receptor expression and signaling.
-
This compound Stock and Dilutions: Confirm that your this compound stock solution is properly dissolved and has been stored correctly. Always prepare fresh dilutions from your stock for each experiment.
-
Assay Parameters: Re-optimize key assay parameters such as cell seeding density, incubation times with this compound and the agonist (LPA), and the concentration of LPA used for stimulation.
-
Reagent Quality: Ensure the quality and stability of your LPA and other critical reagents. LPA can degrade, leading to weaker stimulation.
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Off-Target Effects: To confirm that the observed effects are mediated by LPA1, consider using control cells with LPA1 knocked down or knocked out. You can also test other LPA1 antagonists to see if they produce similar results.
Issue 2: Lower than Expected Potency of this compound
Q: The IC50 value I'm obtaining for this compound is much higher than what is reported in the literature. Why might this be?
A: A higher-than-expected IC50 value can be due to several factors:
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Agonist Concentration: The apparent potency of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using an appropriate concentration of LPA (typically around the EC80) for stimulation.
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Compound Stability: this compound in aqueous solutions is not stable for long periods.[5] Prepare fresh dilutions in your assay buffer immediately before use.
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Cell System: The observed potency can vary between different cell lines and expression systems due to differences in receptor density and signaling efficiency.
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Assay Readout: Different functional assays (e.g., calcium flux vs. cell migration) may yield different potency values.
Issue 3: Unexpected Agonist-like Effects of this compound
Q: I am observing what appears to be an agonist effect with this compound alone. Is this possible?
A: While this compound is characterized as an LPA1 antagonist, some studies have reported unexpected effects, such as an increase in endothelial permeability through a RhoA-mediated pathway.[7][8] This could be due to:
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Biased Signaling: this compound might act as a biased agonist, activating certain signaling pathways while blocking others.
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Cell-Type Specific Effects: The observed effect may be specific to the cell type being studied and the particular signaling pathways that are dominant in those cells.
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Off-Target Effects: Although selective, at high concentrations, off-target effects cannot be entirely ruled out. It is important to perform dose-response experiments and use appropriate controls.
Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol is for measuring the ability of this compound to inhibit LPA-induced intracellular calcium mobilization.
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Cell Preparation:
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Seed cells expressing LPA1 (e.g., CHO-hLPA1) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture cells overnight.
-
-
Dye Loading:
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Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
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Wash the cells with assay buffer.
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Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
-
LPA Stimulation and Measurement:
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Place the plate in a fluorescence plate reader.
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Add LPA (at a concentration around its EC80) to the wells.
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Measure the fluorescence intensity over time.
-
-
Data Analysis:
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Calculate the peak fluorescence response for each well.
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Plot the response against the concentration of this compound to determine the IC50 value.
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Protocol 2: RhoA Activation Assay (Pull-Down)
This protocol is for determining the effect of this compound on LPA-induced RhoA activation.
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Cell Culture and Treatment:
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Culture cells to near confluency and serum-starve overnight.
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Pre-treat cells with the desired concentration of this compound for 30 minutes.
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Stimulate cells with LPA for a short period (e.g., 2-5 minutes).
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in a RhoA activation assay lysis buffer.
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Clarify the lysates by centrifugation.
-
-
Pull-Down of Active RhoA:
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Incubate a portion of the cell lysate with Rhotekin-RBD beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C.[9]
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Wash the beads to remove non-specifically bound proteins.
-
-
Western Blotting:
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Elute the bound proteins from the beads.
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Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with an anti-RhoA antibody.
-
-
Data Analysis:
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Quantify the band intensity for active RhoA and normalize to the total RhoA in the input lysates.
-
Signaling Pathways and Logical Relationships
LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) binds to the LPA1 receptor, a G protein-coupled receptor (GPCR). This binding activates heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13. These G proteins then initiate downstream signaling cascades that regulate a variety of cellular processes, including cell proliferation, migration, and survival. This compound acts by blocking the initial binding of LPA to the LPA1 receptor.
Caption: Simplified LPA1 signaling pathway and the action of this compound.
Distinguishing LPA1 vs. Potential GPR55 Off-Target Effects
To ensure that the observed effects of your experiment are due to the antagonism of LPA1 by this compound and not potential off-target effects on GPR55, a logical experimental design is crucial.
Caption: Logical workflow to differentiate LPA1-mediated effects from potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1228690-19-4 | LPA1 antagonist, oral active, high affinity, selective, | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. RhoA Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]
Technical Support Center: AM-966 and Related Compounds in Preclinical Research
This technical support center provides information on compounds identified in relation to the query "AM-966". It is important to note that preclinical data is available for compounds designated as AM966 (a lysophosphatidic acid receptor 1 antagonist) and AMG 966 (a bi-specific antibody), but not for a compound with the exact name "AM-966". This guide addresses potential issues researchers may encounter during their experiments with these compounds.
Frequently Asked Questions (FAQs)
Q1: I am searching for side effects of "AM-966" in animal studies, but cannot find any information. Why?
Our database indicates that the designation "AM-966" is not uniquely associated with a specific compound in published preclinical studies. It is possible that this is a typographical error or an internal compound name. Researchers are advised to verify the chemical name or CAS number of their compound. The most relevant publicly available information pertains to "this compound" (without a hyphen) and "AMG 966".
Q2: What is the known preclinical safety profile of this compound?
Preclinical data on this compound, a selective LPA1 receptor antagonist, presents seemingly contradictory findings that require careful consideration in experimental design. In vitro studies have shown that this compound can increase the permeability of human lung microvascular endothelial cells[1][2][3]. Conversely, in vivo studies in a mouse model of bleomycin-induced lung injury reported that this compound reduces vascular leakage, inflammation, and lung injury[4]. This suggests that the in vivo effects of this compound may be more complex and context-dependent than what is observed in isolated cell cultures.
Q3: What are the reported findings for AMG 966?
AMG 966 is a bi-specific, heteroimmunoglobulin molecule targeting both tumor necrosis factor-alpha (TNFα) and TNF-like ligand 1A (TL1A)[5]. Information on this compound comes from a first-in-human clinical study, not extensive animal toxicology studies. The primary finding in this study was a high incidence of anti-drug antibodies (ADA) in human subjects, which led to a loss of drug exposure[5]. While no significant safety concerns were noted, an unexpected increase in serum TNFα levels was observed[5].
Troubleshooting Guide
Issue: Discrepancy Between In Vitro and In Vivo Results for this compound
Problem: My in vitro experiments with this compound show increased endothelial cell permeability, but published in vivo data suggests it has protective effects on vascular leakage.
Possible Causes and Solutions:
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Different Biological Contexts: The in vitro model using human lung microvascular endothelial cells (HLMVECs) isolates the direct effect of this compound on endothelial cell junctions[1][3]. The in vivo mouse model of bleomycin-induced lung injury involves a complex interplay of various cell types, inflammatory mediators, and physiological responses[4]. The protective effect in vivo might be due to this compound's anti-inflammatory or anti-fibrotic properties that outweigh its direct effect on endothelial permeability in a disease state.
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Recommendation: When designing your experiments, consider the specific biological question you are asking. If you are studying the direct effect on endothelial cells, in vitro models are appropriate. If you are investigating the overall therapeutic effect in a disease model, in vivo studies are necessary. We recommend running parallel experiments to correlate in vitro and in vivo findings.
-
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Dose and Concentration Differences: The concentrations of this compound used in vitro may not directly translate to the effective concentrations at the tissue level in vivo.
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Recommendation: Conduct dose-response studies both in vitro and in vivo to determine the optimal concentration/dosage for your specific experimental setup.
-
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Species-Specific Effects: The in vitro studies were conducted on human cells, while the in vivo studies were in mice. There might be species-specific differences in the response to this compound.
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Recommendation: If possible, use species-matched cells for your in vitro experiments to better predict the in vivo response in that species.
-
Data Presentation
Table 1: Summary of Preclinical Findings for this compound
| Parameter | In Vitro Findings (Human Lung Microvascular Endothelial Cells) | In Vivo Findings (Bleomycin-Induced Lung Injury Mouse Model) |
| Compound | This compound (LPA1 antagonist) | This compound (LPA1 antagonist) |
| Effect on Vascular Permeability | Increased permeability, evidenced by decreased transendothelial electrical resistance (TEER)[1][3]. | Reduced vascular leakage[4]. |
| Mechanism of Action | Activation of RhoA/Rho kinase pathway, leading to phosphorylation of myosin light chain (MLC) and VE-cadherin[1][3]. | Not fully elucidated, but likely related to anti-inflammatory and anti-fibrotic effects[4]. |
| Other Effects | Increased stress fibers and gap formation between endothelial cells[3]. | Reduced lung injury and inflammation. Decreased mortality and fibrosis at later time points[4]. |
| Dosage/Concentration | 1.0 µM for in vitro assays[1]. | 30 mg/kg, BID for in vivo studies[4]. |
Experimental Protocols
Key Experiment: In Vitro Endothelial Permeability Assay with this compound
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Cell Culture: Human lung microvascular endothelial cells (HLMVECs) are cultured to confluence on electric cell-substrate impedance sensing (ECIS) arrays.
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Treatment: Cells are starved for 3 hours and then treated with this compound (e.g., 1.0 µM).
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Permeability Measurement: Transendothelial electrical resistance (TEER) is measured continuously using an ECIS system. A decrease in TEER indicates an increase in endothelial permeability[1][3].
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Mechanism Analysis:
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RhoA Activation Assay: Following treatment with this compound, cell lysates are collected, and activated RhoA is immunoprecipitated and quantified by Western blot[1].
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Western Blot for Phosphorylated Proteins: Cell lysates are immunoblotted with antibodies against phospho-VE-cadherin and phospho-myosin light chain to assess the activation of downstream signaling pathways[1][3].
-
Visualizations
Caption: Signaling pathway of this compound leading to increased endothelial permeability in vitro.
Caption: Experimental workflow for investigating the effects of this compound.
References
- 1. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immune Complex Formation Is Associated With Loss of Tolerance and an Antibody Response to Both Drug and Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AM-966 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the LPA1 receptor antagonist, AM-966, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is AM-966 and what is its mechanism of action in cancer?
AM-966 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, when activated by its ligand lysophosphatidic acid (LPA), triggers downstream signaling pathways involved in cancer progression. These pathways include the PI3K/Akt, MAPK/ERK, and Rho pathways, which promote cancer cell proliferation, migration, invasion, and survival.[1][2][3] By blocking the LPA1 receptor, AM-966 aims to inhibit these pro-tumorigenic signals.
Q2: Why is targeting the LPA1 receptor a valid strategy in cancer therapy?
Elevated levels of LPA and overexpression of LPA receptors, including LPA1, are found in various cancers, such as breast, colon, and pancreatic cancer.[2][4] This aberrant signaling is associated with tumor growth, metastasis, and resistance to chemotherapy.[1][5] Therefore, antagonizing the LPA1 receptor with agents like AM-966 presents a targeted approach to disrupt these cancer-promoting processes.
Q3: What are the initial signs that my cancer cells may be developing resistance to AM-966?
Initial indicators of AM-966 resistance include:
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A diminished inhibitory effect on cell viability and proliferation, as observed by a rightward shift in the dose-response curve and an increased IC50 value.
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Restored or enhanced cell migration and invasion capabilities in the presence of AM-966.
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Reactivation of downstream signaling pathways, such as phosphorylation of Akt or ERK, despite treatment with AM-966.
Troubleshooting Guides
Issue 1: Decreased Efficacy of AM-966 on Cancer Cell Viability
Symptom: The IC50 value of AM-966 in your cancer cell line has significantly increased, or you observe a reduced effect on inhibiting cell proliferation at previously effective concentrations.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of LPA1 Receptor Expression | 1. Quantitative PCR (qPCR): Measure the mRNA levels of LPAR1 in resistant cells compared to sensitive parental cells. 2. Western Blot: Analyze the protein expression of LPA1 in resistant and sensitive cells. 3. Flow Cytometry: Quantify cell surface expression of LPA1. |
| Mutation in the LPA1 Receptor | 1. Sanger Sequencing: Sequence the coding region of the LPAR1 gene in resistant cells to identify potential mutations that may affect AM-966 binding. |
| Increased Drug Efflux | 1. Efflux Pump Inhibitor Co-treatment: Treat resistant cells with AM-966 in combination with known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein) and assess for restored sensitivity using a cell viability assay. |
Issue 2: Resumed Cancer Cell Migration and Invasion Despite AM-966 Treatment
Symptom: Cancer cells are demonstrating migratory or invasive capabilities in Transwell or wound healing assays, even when treated with AM-966 concentrations that were previously inhibitory.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Activation of Bypass Signaling Pathways | 1. Western Blot Analysis: Probe for the activation (phosphorylation) of key proteins in alternative pro-migratory pathways, such as PI3K/Akt (p-Akt), MAPK/ERK (p-ERK), and FAK (p-FAK).[6] 2. Inhibitor Combination Studies: Co-treat resistant cells with AM-966 and inhibitors of the identified activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor) to see if migratory and invasive properties are re-suppressed. |
| Receptor Crosstalk | 1. Receptor Tyrosine Kinase (RTK) Array: Investigate the phosphorylation status of a panel of RTKs to identify upregulated alternative receptors (e.g., EGFR, MET) that could be compensating for LPA1 inhibition. 2. Co-inhibition: Combine AM-966 with an inhibitor of the identified activated RTK. |
| Increased Expression of other LPA Receptors | 1. qPCR: Assess the mRNA expression levels of other LPA receptors (LPA2-6) in resistant cells to check for compensatory upregulation. |
Data Presentation
Table 1: Example IC50 Values of AM-966 in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Condition | AM-966 IC50 (µM) |
| Pancreatic Cancer (PANC-1) | Sensitive | 0.5 ± 0.08 |
| Pancreatic Cancer (PANC-1) | Resistant | 8.2 ± 1.1 |
| Ovarian Cancer (SKOV-3) | Sensitive | 1.2 ± 0.2 |
| Ovarian Cancer (SKOV-3) | Resistant | 15.7 ± 2.5 |
Table 2: Example Western Blot Densitometry Analysis of Signaling Pathway Activation
| Cell Line | Treatment | p-Akt/Total Akt (Fold Change) | p-ERK/Total ERK (Fold Change) |
| PANC-1 Sensitive | Vehicle | 1.0 | 1.0 |
| PANC-1 Sensitive | AM-966 (1 µM) | 0.2 | 0.3 |
| PANC-1 Resistant | Vehicle | 1.8 | 1.5 |
| PANC-1 Resistant | AM-966 (1 µM) | 1.7 | 1.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of AM-966 (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
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Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Transwell Migration Assay
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Cell Preparation: Serum-starve the cancer cells for 24 hours.
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Assay Setup: Seed 5 x 10^4 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media containing AM-966 or vehicle. The lower chamber should contain complete media with a chemoattractant (e.g., 10% FBS).
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Incubation: Incubate for 12-24 hours at 37°C.
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Cell Removal and Fixation: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde.
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Staining and Visualization: Stain the migrated cells with 0.1% crystal violet and visualize under a microscope.
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Quantification: Count the number of migrated cells in several random fields to determine the average number of migrated cells per field.
Western Blot for Signaling Pathway Analysis
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Cell Lysis: Treat cells with AM-966 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, ERK) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Insight into GPCR and G-Proteins as Cancer Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current status of anti-GPCR drugs against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: AM-966 and Blood-Brain Barrier Penetration
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of the LPA1 receptor antagonist, AM-966. The following information offers troubleshooting advice and frequently asked questions to facilitate your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the predicted blood-brain barrier (BBB) penetration of AM-966 based on its physicochemical properties?
Q2: What is the mechanism of action of AM-966?
A2: AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4][5] It functions by inhibiting the intracellular calcium release stimulated by lysophosphatidic acid (LPA).[3][6][5] In vitro studies have shown that AM-966 can inhibit LPA-induced chemotaxis in various cell lines and block the activation of the ERK1/2 pathway.[2][3]
Q3: Are there any known effects of AM-966 on endothelial permeability?
A3: Yes, studies on human lung microvascular endothelial cells (HLMVECs) have shown that AM-966 can increase endothelial permeability.[1][2][7] This effect is mediated through the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of myosin light chain (MLC) and VE-cadherin, and subsequent gap formation between endothelial cells.[1][2][7] While this data is from lung endothelium, it suggests that AM-966 can modulate endothelial barrier function, a critical aspect to consider when evaluating its effects on the BBB.
Q4: What are the standard in vitro models to assess the BBB permeability of a compound like AM-966?
A4: Several in vitro models are available to screen for BBB permeability. These models offer advantages such as lower compound requirements and higher throughput compared to in vivo studies.[8] Commonly used models include:
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Cell-based Transwell models: These utilize a monolayer of endothelial cells grown on a semi-permeable membrane to mimic the BBB.[9][10] Co-culture systems that include astrocytes and pericytes can enhance the barrier properties of these models.[10]
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Microfluidic BBB models: These devices can replicate the microenvironment of the BBB more closely, including shear stress, which is important for endothelial cell function.[9]
Q5: What are the recommended in vivo methods for quantifying the brain uptake of AM-966?
A5: In vivo methods provide the most physiologically relevant data on BBB penetration. Key techniques include:
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Brain Uptake Index (BUI): This method compares the brain uptake of the test compound to a freely diffusible reference compound.[11][12][13]
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In Situ Brain Perfusion: This technique allows for precise control over the concentration of the compound delivered to the brain and is used to determine the unidirectional influx constant (Kin).[11][12]
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Microdialysis: This method measures the unbound concentration of the drug in the brain's extracellular fluid, providing a dynamic measure of BBB penetration.[11][13]
-
Intravenous Injection with Brain and Plasma Sampling: This classic pharmacokinetic approach involves measuring the compound's concentration in both brain tissue and plasma over time to calculate the brain-to-plasma ratio.[12][13]
Troubleshooting Guides
In Vitro BBB Permeability Assays (e.g., Transwell Model)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values | 1. Incomplete cell monolayer formation.2. Cell toxicity induced by the compound.3. Suboptimal cell culture conditions (e.g., media, supplements). | 1. Verify cell seeding density and allow sufficient time for monolayer formation. Confirm monolayer integrity by microscopy.2. Perform a cell viability assay (e.g., MTT, LDH) at the tested concentrations of AM-966.3. Optimize cell culture conditions. Consider co-culture with astrocytes or pericytes to enhance barrier tightness. |
| High variability in permeability (Papp) values | 1. Inconsistent cell monolayers across wells.2. Technical errors in sampling or analysis.3. Issues with the analytical method (e.g., LC-MS/MS). | 1. Ensure consistent cell seeding and handling. Use TEER measurements to select wells with comparable barrier function for the experiment.2. Review and standardize sampling procedures. Ensure accurate timing and volume collection.3. Validate the analytical method for linearity, accuracy, and precision in the relevant biological matrix. |
| Unexpectedly high permeability of a known impermeable marker | 1. Compromised integrity of the cell monolayer.2. Leakage around the Transwell insert. | 1. Check TEER values before and after the experiment. Use a fluorescent marker of known low permeability (e.g., Lucifer yellow) to assess monolayer integrity.2. Ensure Transwell inserts are properly seated in the wells to prevent paracellular leakage. |
In Vivo Brain Uptake Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low brain-to-plasma (B/P) ratio | 1. Poor intrinsic BBB permeability of AM-966.2. Active efflux by transporters at the BBB (e.g., P-glycoprotein).3. Rapid metabolism in the periphery or brain. | 1. Consider the physicochemical properties of AM-966. If unfavorable for passive diffusion, investigate potential carrier-mediated transport.2. Conduct in vitro transporter assays (e.g., using MDCK-MDR1 cells) to determine if AM-966 is a substrate for efflux transporters.[8] Consider co-administration with a known efflux inhibitor in vivo.3. Analyze plasma and brain samples for metabolites of AM-966. |
| High variability in brain concentrations between animals | 1. Inconsistent drug administration (e.g., IV, IP).2. Differences in animal physiology (e.g., age, weight, health status).3. Issues with brain homogenization or sample extraction. | 1. Ensure accurate and consistent dosing procedures. For IV administration, check for proper cannula placement.2. Use age- and weight-matched animals from a reputable supplier. Monitor animal health throughout the study.3. Validate the brain homogenization and extraction procedures to ensure high and consistent recovery of the analyte. |
| Discrepancy between in vitro and in vivo results | 1. In vitro model does not fully recapitulate the in vivo BBB.2. In vivo factors not present in vitro (e.g., plasma protein binding, metabolism, active efflux). | 1. While in vitro models are useful for screening, they may not perfectly predict in vivo outcomes due to the complexity of the BBB.[8] Use in vitro data to rank compounds and guide in vivo study design.2. Measure the plasma protein binding of AM-966. Analyze for metabolites in plasma and brain tissue. Investigate the role of active transporters. |
Data Presentation
Table 1: Physicochemical Properties of AM-966 and their Implication for BBB Penetration
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 490.93 g/mol [1][2] | Above the generally preferred range of <400-500 Da for CNS drugs, which may limit passive diffusion across the BBB. |
| Formula | C27H23ClN2O5[1][2] | The presence of polar functional groups (carboxyl, amide, ether) can increase hydrogen bonding potential and may reduce BBB permeability. |
| Solubility | Soluble in DMSO (>100 mg/mL) and DMF (30 mg/mL).[1][2] | Good solubility in organic solvents is a prerequisite for formulation but does not directly predict BBB penetration. |
| Hydrogen Bond Donors | 2 | A lower number of hydrogen bond donors is generally favorable for BBB penetration. |
| Hydrogen Bond Acceptors | 7 | A higher number of hydrogen bond acceptors can limit BBB permeability. |
Note: The hydrogen bond donor and acceptor counts are estimated based on the chemical structure.
Table 2: Hypothetical In Vitro Permeability Data for AM-966 in a Transwell Model
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
| Propranolol (High Permeability Control) | 25.5 ± 2.1 | 1.1 | High BBB permeability |
| Atenolol (Low Permeability Control) | 0.8 ± 0.2 | 1.3 | Low BBB permeability |
| AM-966 | (Hypothetical Value) | (Hypothetical Value) | (Interpretation based on hypothetical data) |
This table is for illustrative purposes only. Actual experimental values are required.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Cell-Based Transwell Assay
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed. For a more robust model, consider a co-culture system with primary human astrocytes cultured on the bottom of the well.
-
Barrier Integrity Assessment: Measure the Transendothelial Electrical Resistance (TEER) to confirm the integrity of the endothelial monolayer. Values should reach a stable plateau before commencing the permeability assay.
-
Permeability Assay:
-
Wash the cells with pre-warmed transport buffer (e.g., HBSS).
-
Add AM-966 (at a relevant concentration, e.g., 1-10 µM) to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To assess active efflux, perform the assay in the reverse direction (basolateral to apical).
-
-
Sample Analysis: Quantify the concentration of AM-966 in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: In Vivo Brain Uptake Assessment in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Formulate AM-966 in a suitable vehicle (e.g., DMSO/PEG/saline). Administer a single dose via intravenous (IV) injection into the tail vein.
-
Sample Collection:
-
At predetermined time points (e.g., 2, 5, 15, 30, 60 minutes) post-dose, collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Sample Analysis: Extract AM-966 from plasma and brain homogenate samples. Quantify the concentrations using a validated LC-MS/MS method.
-
Data Calculation: Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point. The brain uptake can also be expressed as the percentage of the injected dose per gram of brain tissue (%ID/g).
Visualizations
Caption: Experimental workflow for assessing the blood-brain barrier penetration of AM-966.
Caption: Simplified signaling pathway of the LPA1 receptor and the inhibitory action of AM-966.
References
- 1. This compound | CAS:1228690-19-4 | LPA1 antagonist, oral active, high affinity, selective, | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AM-966 vs. Pirfenidone: A Comparative Analysis in the Context of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AM-966 and pirfenidone, two therapeutic agents investigated for the treatment of lung fibrosis. The information presented is based on available preclinical data and aims to offer an objective overview to inform research and development efforts in this field.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. Pirfenidone is one of the few approved treatments for IPF, known for its broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[1] AM-966, a newer investigational compound, is a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key mediator in the fibrotic process. This guide will delve into their mechanisms of action, preclinical efficacy in the widely used bleomycin-induced lung fibrosis model, and the experimental protocols employed in these studies.
Mechanism of Action
The two compounds exhibit distinct mechanisms of action, targeting different pathways implicated in the pathogenesis of lung fibrosis.
AM-966: This molecule is a potent and selective antagonist of the LPA1 receptor. Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to LPA1, triggers a cascade of downstream events contributing to fibrosis, including fibroblast recruitment, proliferation, and differentiation into myofibroblasts. By blocking the LPA1 receptor, AM-966 aims to inhibit these pro-fibrotic cellular responses.
Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to have pleiotropic effects. It is recognized for its ability to downregulate the production of pro-inflammatory and pro-fibrotic cytokines, most notably transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[1] Pirfenidone also exhibits antioxidant properties, which may contribute to its therapeutic effect by mitigating oxidative stress, a key factor in the pathogenesis of IPF.[1]
Signaling Pathways
The distinct mechanisms of action of AM-966 and pirfenidone are reflected in the signaling pathways they modulate.
AM-966 Signaling Pathway
AM-966 primarily interferes with the LPA-LPA1 signaling axis. The binding of LPA to the G-protein coupled receptor LPA1 activates downstream pathways, including the Rho/ROCK pathway, which is crucial for cytoskeletal reorganization and cell migration, and the PLC/IP3/Ca2+ pathway, involved in cell proliferation and activation. By competitively inhibiting LPA binding, AM-966 attenuates these pro-fibrotic signals.
Caption: AM-966 inhibits the LPA1 receptor signaling pathway.
Pirfenidone Signaling Pathway
Pirfenidone's anti-fibrotic effects are, in part, mediated by its inhibition of the TGF-β signaling pathway. TGF-β binding to its receptor activates Smad proteins, which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, such as collagen. Pirfenidone has been shown to interfere with this cascade. It also appears to modulate other pathways, including the Wnt/β-catenin pathway, which is also implicated in fibrogenesis.
Caption: Pirfenidone inhibits the TGF-β signaling pathway.
Preclinical Efficacy in the Bleomycin Model
The bleomycin-induced lung fibrosis model in rodents is the most widely used preclinical model to evaluate the efficacy of anti-fibrotic agents. Both AM-966 and pirfenidone have been assessed in this model.
Head-to-Head Comparison
A key piece of preclinical evidence suggests that AM-966 demonstrates greater efficacy compared to pirfenidone in the 14-day bleomycin model . While the specific quantitative data from a direct head-to-head comparison is not publicly available, this finding from preclinical studies indicates a potentially more potent anti-fibrotic effect of AM-966 in this model.
Quantitative Data from Individual Studies
The following tables summarize the quantitative data from separate studies on the effects of AM-966 and pirfenidone in the bleomycin-induced lung fibrosis model.
Table 1: Effect of AM-966 on Markers of Lung Fibrosis in the Bleomycin Model
| Parameter | Animal Model | AM-966 Dose | Treatment Duration | Result |
| Hydroxyproline Content | Mouse | 30 mg/kg | 14 days | Significant reduction compared to bleomycin control |
| Total BALF Cells | Mouse | 30 mg/kg | 14 days | Significant reduction in inflammatory cell influx |
| BALF Protein | Mouse | 30 mg/kg | 3 and 14 days | Significant reduction in vascular leakage |
Table 2: Effect of Pirfenidone on Markers of Lung Fibrosis in the Bleomycin Model
| Parameter | Animal Model | Pirfenidone Dose | Treatment Duration | Result |
| Hydroxyproline Content | Rat | 50 mg/kg | 14 and 28 days | Significantly reduced at day 14 and 28 compared to model group.[2] |
| Total BALF Cells | Hamster | 0.5% in diet | Various | Suppression of inflammatory cell influx.[3] |
| BALF Lymphocytes | Mouse | 200 mg/kg/dose, twice daily | 15 days | 80% decrease compared to bleomycin-treated mice. |
| Lung Hydroxyproline | Mouse | 200 mg/kg/dose, twice daily | 15 days | Significant decrease compared to bleomycin-treated mice. |
Experimental Protocols
The following outlines a typical experimental workflow for evaluating the efficacy of anti-fibrotic compounds in the bleomycin-induced lung fibrosis model.
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
Animal Model
The most commonly used animal model is the C57BL/6 mouse.
Induction of Fibrosis
A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.
Dosing Regimens
-
AM-966: Typically administered orally, with doses around 30 mg/kg, once or twice daily.
-
Pirfenidone: Administered orally, with doses ranging from 50 mg/kg to 400 mg/kg per day.[2]
Assessment of Efficacy
-
Histology: Lung tissue is stained with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury, and with Masson's trichrome to visualize and quantify collagen deposition.
-
Biochemical Analysis: The hydroxyproline content of the lung tissue is measured as a quantitative marker of collagen deposition and fibrosis.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to analyze the inflammatory cell infiltrate (total and differential cell counts) and to measure total protein concentration as an indicator of lung permeability and injury.
Summary and Future Directions
Both AM-966 and pirfenidone have demonstrated anti-fibrotic effects in the preclinical bleomycin-induced lung fibrosis model. AM-966, with its specific targeting of the LPA1 receptor, represents a more focused therapeutic approach compared to the broader activity of pirfenidone. Preclinical evidence suggesting the superior efficacy of AM-966 in a head-to-head comparison is a significant finding that warrants further investigation.
For drug development professionals, these findings highlight the potential of targeting the LPA-LPA1 axis in lung fibrosis. Further studies are needed to confirm the superior efficacy of AM-966 in other preclinical models and, ultimately, in clinical trials. A direct, publicly available, and detailed quantitative comparison from a head-to-head preclinical study would be invaluable for the scientific community. The development of novel therapies with improved efficacy and safety profiles remains a critical unmet need for patients with idiopathic pulmonary fibrosis.
References
A Comparative Guide to AM-966 and Other LPA1 Antagonists for Researchers
This guide provides a comparative overview of the preclinical data for the lysophosphatidic acid receptor 1 (LPA1) antagonist AM-966 and other notable LPA1 antagonists. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LPA1 receptor.
Introduction to LPA1 Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being a key mediator of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1] Antagonism of the LPA1 receptor is a promising therapeutic strategy to inhibit the pro-fibrotic effects of LPA. This guide focuses on the pharmacological and in vivo characteristics of AM-966 in comparison to other well-documented LPA1 antagonists.
Comparative Quantitative Data
The following table summarizes the available in vitro potency and selectivity data for AM-966 and other selected LPA1 antagonists. It is important to note that this data is compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.
| Compound | Target(s) | Assay Type | Species | IC50 / Ki | Reference |
| AM-966 | LPA1 | Calcium Mobilization | Human | IC50 = 17 nM | [1] |
| LPA1 | Chemotaxis | Human | IC50 = 181 nM | [1] | |
| BMS-986278 (Admilparant) | LPA1 | Not Specified | Not Specified | - | [2][3] |
| Ki16425 | LPA1, LPA3 | Not Specified | Not Specified | Ki = 0.34 µM (LPA1), 0.93 µM (LPA3) | [4] |
| Debio-0719 (R-stereoisomer of Ki16425) | LPA1, LPA3 | Not Specified | Not Specified | IC50 = 60 nM (LPA1), 660 nM (LPA3) |
LPA1 Signaling Pathway
Activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events through the coupling of heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[5][6] These G proteins, in turn, modulate the activity of various downstream effector molecules, leading to cellular responses such as proliferation, migration, and cytoskeletal rearrangement. The diagram below illustrates the major signaling pathways activated by the LPA1 receptor.
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit LPA-induced increases in intracellular calcium concentration, a hallmark of Gαq/11 pathway activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.
-
Protocol:
-
Cells are seeded in a 96-well plate and cultured to confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., AM-966) or vehicle control.
-
LPA is added to stimulate the LPA1 receptor.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the maximal LPA-induced calcium response.
-
2. Chemotaxis Assay
This assay assesses the ability of an antagonist to block the LPA-induced migration of cells, a key process in fibrosis.
-
Cell Line: Human IMR-90 lung fibroblasts, which endogenously express the LPA1 receptor.
-
Protocol:
-
A Boyden chamber or similar transwell migration system is used, with a porous membrane separating the upper and lower chambers.
-
The lower chamber is filled with media containing LPA as a chemoattractant.
-
IMR-90 cells, pre-incubated with different concentrations of the antagonist or vehicle, are seeded into the upper chamber.
-
The chamber is incubated to allow for cell migration through the membrane towards the LPA gradient.
-
After incubation, non-migrated cells are removed from the upper surface of the membrane.
-
Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
The IC50 value is determined as the antagonist concentration that inhibits 50% of the LPA-induced cell migration.
-
In Vivo Models
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate the efficacy of anti-fibrotic compounds.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Protocol:
-
A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment with the LPA1 antagonist (e.g., AM-966 administered orally) or vehicle is initiated, either prophylactically (before bleomycin) or therapeutically (after bleomycin).
-
Animals are monitored for a defined period (e.g., 14 or 21 days).
-
At the end of the study, lungs are harvested for analysis.
-
Efficacy is assessed by measuring various endpoints, including:
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: The total lung collagen content is quantified as a biochemical marker of fibrosis.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The cellular composition and levels of pro-inflammatory and pro-fibrotic cytokines in the BAL fluid are measured.
-
-
The workflow for a typical bleomycin-induced pulmonary fibrosis study is depicted below.
Discussion and Conclusion
AM-966 has demonstrated potent and selective antagonism of the LPA1 receptor in preclinical studies. Its ability to inhibit key cellular processes involved in fibrosis, such as calcium mobilization and chemotaxis, and its efficacy in the bleomycin-induced pulmonary fibrosis model, highlight its potential as a therapeutic agent.
When comparing AM-966 to other LPA1 antagonists, it is crucial to consider the specific experimental details. For instance, Ki16425 and its R-stereoisomer Debio-0719 also exhibit potent LPA1 antagonism but have dual activity against the LPA3 receptor, which may have different therapeutic implications. BMS-986278 has shown promising results in Phase 2 clinical trials for IPF and progressive pulmonary fibrosis, indicating a favorable safety and efficacy profile in humans.[2][3]
The selection of an appropriate LPA1 antagonist for research or development will depend on the specific application, the desired selectivity profile, and the available pharmacokinetic and safety data. This guide provides a foundational comparison to aid in this decision-making process. Further head-to-head studies under standardized conditions are needed for a more definitive comparative assessment of these promising compounds.
References
- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 3. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AM-966 in Preclinical Fibrosis Models: A Data-Driven Guide
For researchers and professionals in drug development, identifying potent and selective therapeutic candidates for fibrotic diseases is a paramount objective. This guide provides a detailed comparison of AM-966, a novel anti-fibrotic agent, and its performance in validated preclinical models of fibrosis. The data presented herein is collated from key studies to offer an objective assessment of its efficacy and mechanism of action.
Introduction to AM-966
AM-966 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] The LPA1 receptor pathway has been identified as a significant contributor to the pathogenesis of fibrosis in multiple organs, including the lungs, kidneys, and skin.[3] By blocking this receptor, AM-966 aims to inhibit key processes in the fibrotic cascade, such as fibroblast recruitment and activation.[4] This guide focuses on the efficacy of AM-966 as demonstrated in the widely-used bleomycin-induced model of pulmonary fibrosis.
Pulmonary Fibrosis: Efficacy in the Bleomycin-Induced Mouse Model
The most comprehensive data for AM-966 comes from studies using the intratracheal bleomycin instillation model in mice, a standard and well-characterized model for idiopathic pulmonary fibrosis (IPF).[5][6] In this model, AM-966 has demonstrated significant anti-fibrotic, anti-inflammatory, and protective effects.[1]
Treatment with AM-966 was shown to reduce lung injury, decrease vascular leakage, and inhibit inflammation and the subsequent development of fibrosis at multiple time points following bleomycin administration.[1][2] Key pro-fibrotic and pro-inflammatory markers in the bronchoalveolar lavage fluid (BALF), such as lactate dehydrogenase (LDH) activity, tissue inhibitor of metalloproteinase-1 (TIMP-1), and transforming growth factor-β1 (TGF-β1), were all significantly decreased with AM-966 treatment.[1]
A critical component of the preclinical evaluation was a head-to-head comparison with pirfenidone, an approved therapy for IPF. In a 14-day mouse bleomycin model, AM-966 demonstrated greater efficacy in reducing key markers of lung tissue damage and fibrosis compared to pirfenidone.[1][3]
Table 1: Comparative Efficacy of AM-966 and Pirfenidone in Bleomycin-Induced Lung Fibrosis
| Parameter | Vehicle Control | AM-966 (30 mg/kg, BID) | Pirfenidone (100-400 mg/kg) |
|---|---|---|---|
| BALF Protein | Increased | Decreased | Little to no benefit |
| LDH Activity | Increased | Decreased | Little to no benefit |
| TIMP-1 Levels | Increased | Decreased | Little to no benefit |
| Mouse Body Weight | Maintained | Maintained | Decrease observed |
Data synthesized from findings reported in the British Journal of Pharmacology.[1][3]
The following protocol provides a generalized methodology for the induction and assessment of pulmonary fibrosis as described in the cited literature.
-
Animal Model : C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[7]
-
Induction of Fibrosis : A single dose of bleomycin (e.g., 3.0-5.0 units/kg) is administered via intratracheal instillation to anesthetized mice.[1][6] This method ensures direct delivery to the lungs and consistently induces a fibrotic response.[7]
-
Treatment Regimen :
-
Preventive: AM-966 (e.g., 30 mg/kg) or vehicle is administered orally, twice daily (BID), starting from the day of bleomycin instillation for a period of 14 to 21 days.[1]
-
Therapeutic: Treatment can also be initiated at later time points (e.g., 7 or 14 days post-bleomycin) to model treatment of established fibrosis.
-
-
Assessment of Efficacy :
-
Bronchoalveolar Lavage (BAL) Fluid Analysis : At the end of the study, BALF is collected to measure markers of injury and inflammation, including total protein, LDH activity, and levels of cytokines like TIMP-1 and TGF-β1.[1][5]
-
Histopathology : Lung tissue is harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. Fibrosis is quantified using a standardized scoring system, such as the Ashcroft score.[5][8]
-
Biochemical Analysis : Lung collagen content can be quantified by measuring hydroxyproline levels.
-
Mechanism of Action and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the signaling pathway targeted by AM-966 and the general experimental workflow.
Efficacy in Other Fibrosis Models
While the evidence for AM-966 in pulmonary fibrosis is robust, specific efficacy studies in other preclinical fibrosis models, such as carbon tetrachloride-induced liver fibrosis or unilateral ureteral obstruction-induced renal fibrosis, are not extensively available in the public domain.[5][9]
However, the therapeutic principle of LPA1 antagonism has shown promise in other fibrotic conditions. For instance, a structurally related LPA1 antagonist, AM095, significantly attenuated dermal thickness and collagen content in a bleomycin-induced model of skin fibrosis (scleroderma).[10] This finding suggests that the anti-fibrotic mechanism of LPA1 antagonists like AM-966 may be applicable across different organs, highlighting a promising area for future investigation.
Conclusion
AM-966 is a potent, orally active LPA1 receptor antagonist with significant anti-fibrotic and anti-inflammatory efficacy in the gold-standard bleomycin mouse model of pulmonary fibrosis.[1] Preclinical data demonstrates a superior efficacy profile to pirfenidone in this head-to-head comparison.[1][3] While its efficacy is yet to be demonstrated in models of liver, kidney, or skin fibrosis, the foundational role of the LPA1 pathway in fibrogenesis suggests a broad therapeutic potential that warrants further research.
References
- 1. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal fibrosis progression following partial unilateral ureteral obstruction: mechanisms and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced carbon tetrachloride-induced liver fibrosis in mice lacking adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of CCl4-induced liver fibrosis with combined transcriptomic and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. krcp-ksn.org [krcp-ksn.org]
- 10. scripps.edu [scripps.edu]
AM-966 as a Tool Compound for LPA1 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AM-966, a selective antagonist of Lysophosphatidic Acid Receptor 1 (LPA1), with other tool compounds used to study LPA1 signaling. Experimental data is presented to facilitate objective evaluation, and detailed methodologies for key experiments are provided.
Introduction to LPA1 Signaling and the Role of AM-966
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA-LPA1 signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2] Consequently, potent and selective antagonists of LPA1 are invaluable tools for elucidating the biological functions of this receptor and for the development of novel therapeutics.
AM-966 is a high-affinity, selective, and orally bioavailable antagonist of the LPA1 receptor.[3][4][5] It has been demonstrated to effectively inhibit LPA-induced cellular responses in vitro and has shown efficacy in in vivo models of fibrosis.[4][5][6] This guide will compare the performance of AM-966 with other commonly used LPA1 antagonists.
Comparative Analysis of LPA1 Antagonists
The following tables summarize the in vitro potency and selectivity of AM-966 in comparison to other LPA1 antagonists.
Table 1: In Vitro Potency of LPA1 Antagonists
| Compound | Assay Type | Cell Line | IC50 / Ki | Reference |
| AM-966 | Calcium Flux | CHO cells (human LPA1) | 17 nM (IC50) | [3][4][5][7] |
| AM-966 | Chemotaxis | IMR-90 human lung fibroblasts | 182 ± 86 nM (IC50) | [4] |
| AM-966 | Chemotaxis | A2058 human melanoma cells | 138 ± 43 nM (IC50) | [4] |
| AM-966 | ERK1/2 Phosphorylation | CHO-K1 cells | 3.8 ± 0.4 nM (IC50) | [4] |
| BMS-986020 | Not specified | Not specified | Potent and selective LPA1 antagonist | [8][9] |
| Ki16425 | Inositol Phosphate Production | RH7777 cells | 0.34 µM (Ki for LPA1) | [8][9] |
| ONO-7300243 | Not specified | Not specified | 160 nM (IC50) | [8][9] |
Table 2: Selectivity Profile of AM-966
| LPA Receptor Subtype | IC50 (nM) | Reference |
| LPA1 | 17 | [7] |
| LPA2 | 1,700 | [7] |
| LPA3 | 1,600 | [7] |
| LPA4 | 7,700 | [7] |
| LPA5 | 8,600 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Figure 1: LPA1 Receptor Signaling Pathway.
Figure 2: Calcium Flux Assay Workflow.
Figure 3: Chemotaxis Assay Workflow.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit LPA-induced increases in intracellular calcium concentration.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor (CHO-hLPA1) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: Cells are pre-incubated with varying concentrations of AM-966 or other test compounds for 30 minutes at 37°C.[4]
-
LPA Stimulation: LPA is added to the wells to a final concentration known to elicit a submaximal response (e.g., 10-30 nM).[5]
-
Signal Detection: Fluorescence intensity is measured immediately after LPA addition using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity is calculated, and the IC50 value for the antagonist is determined by fitting the data to a four-parameter logistic equation.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cells towards an LPA gradient.
-
Chamber Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with media containing LPA as the chemoattractant.
-
Cell Preparation: Cells, such as IMR-90 human lung fibroblasts, are serum-starved, harvested, and resuspended in serum-free media.[4]
-
Treatment: The cell suspension is pre-incubated with various concentrations of AM-966 or other antagonists.
-
Cell Seeding: The treated cell suspension is added to the upper chamber of the migration plate.
-
Incubation: The plate is incubated for a sufficient time (e.g., 4-6 hours) at 37°C to allow for cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the extracted dye.
-
Data Analysis: The number of migrated cells is plotted against the antagonist concentration to determine the IC50 value.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to evaluate the anti-fibrotic potential of LPA1 antagonists in vivo.
-
Animal Model: C57BL/6 mice are commonly used.
-
Bleomycin Instillation: Mice are anesthetized, and a single intratracheal dose of bleomycin is administered to induce lung injury and subsequent fibrosis.[4]
-
Compound Administration: AM-966 (e.g., 30 mg/kg, twice daily) or vehicle is administered orally, starting from the day of bleomycin instillation and continuing for the duration of the study (e.g., 14 days).[4]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Lungs are harvested for various analyses, including:
-
Histology: Lung sections are stained with Masson's trichrome to assess collagen deposition and fibrosis.
-
Hydroxyproline Assay: The total lung collagen content is quantified.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.
-
-
Data Analysis: The extent of fibrosis and inflammation in the treated group is compared to the vehicle-treated control group.
Unexpected Effects of AM-966
While AM-966 is a potent LPA1 antagonist in the context of canonical G protein signaling (e.g., calcium mobilization and chemotaxis), some studies have reported unexpected effects. For instance, AM-966 has been shown to increase lung microvascular endothelial permeability by activating the Rho signaling pathway, an effect that is also mediated by LPA1.[1][2][10] This highlights the complexity of LPA1 signaling and suggests that AM-966 may act as a biased agonist or have other off-target effects in certain cellular contexts. Researchers should consider these findings when interpreting data generated using AM-966.
Conclusion
AM-966 is a valuable tool for studying LPA1 signaling due to its high potency and selectivity for LPA1 over other LPA receptors. The experimental data presented in this guide demonstrate its effectiveness in inhibiting key LPA1-mediated cellular responses. However, researchers should be aware of its potential for biased agonism or other context-dependent effects. When selecting a tool compound, it is crucial to consider the specific biological question and the cellular system being investigated. Comparing the effects of AM-966 with other LPA1 antagonists, such as BMS-986020 and Ki16425, can provide a more comprehensive understanding of LPA1 biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 3. Video: Refined Murine Model of Idiopathic Pulmonary Fibrosis [jove.com]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revolutionskalender.de [revolutionskalender.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
Cross-Validation of AM-966 Effects in Human and Mouse Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of AM-966, a selective LPA1 receptor antagonist, in both human and mouse cells. The data presented herein is intended to support researchers in evaluating the cross-species translatability of AM-966's actions and to provide a comparative context with other relevant compounds.
Executive Summary
AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in various physiological and pathological processes, including fibrosis. While initially investigated for its anti-fibrotic properties, studies have revealed unexpected effects on endothelial barrier function. This guide summarizes the key in vitro effects of AM-966, presents available data for both human and mouse cells, and compares its activity with other LPA1 receptor antagonists.
Data Presentation
Table 1: Comparative Efficacy of AM-966 in Human and Mouse Cells
| Assay Type | Cell Line | Species | Parameter | AM-966 IC50 | Citation |
| Chemotaxis | A2058 melanoma cells | Human | Inhibition of LPA-induced chemotaxis | 138 ± 43 nM | [1] |
| Chemotaxis | IMR-90 lung fibroblasts | Human | Inhibition of LPA-induced chemotaxis | 182 ± 86 nM | [1] |
| Chemotaxis | CHO cells expressing mouse LPA1 | Mouse | Inhibition of LPA-induced chemotaxis | 469 ± 54 nM | [1] |
| Calcium Release | CHO cells expressing human LPA1 | Human | Inhibition of LPA-stimulated calcium release | 17 nM | [1] |
| Endothelial Permeability | HLMVECs | Human | Decrease in Transendothelial Electrical Resistance (TEER) | Dose-dependent | [2] |
Table 2: Dose-Dependent Effect of AM-966 on Human Lung Microvascular Endothelial Cell (HLMVEC) Barrier Function
| AM-966 Concentration | Approximate Percentage Decrease in TEER | Time to Recovery | Citation |
| 0.1 µM | ~10% | ~2 hours | [2] |
| 1.0 µM | ~20% | ~2 hours | [2] |
| 10.0 µM | ~30% | > 2 hours (not recovered) | [2] |
Data estimated from graphical representations in the cited literature.
Table 3: Comparison of AM-966 with Alternative LPA1 Receptor Antagonists
| Compound | Mechanism of Action | Reported IC50 (LPA1) | Development Stage | Key Findings |
| AM-966 | Selective LPA1 antagonist | 17 nM (human, Ca2+ release) | Preclinical | Anti-fibrotic in mouse models; unexpectedly increases endothelial permeability in human cells.[1] |
| Pirfenidone | Broad anti-fibrotic agent | Not an LPA1 antagonist | Approved for IPF | AM-966 showed greater efficacy in a 14-day mouse bleomycin model of lung fibrosis. |
| Ki16425 | LPA1 and LPA3 antagonist | 0.34 µM (LPA1) | Preclinical | Used to study LPA1/3 signaling in various cancer and pain models. |
| BMS-986278 | Potent and selective LPA1 antagonist | 6.9 nM (human, Kb) | Phase 3 Clinical Trials | Shows promise in reducing the rate of lung function decline in patients with idiopathic pulmonary fibrosis (IPF).[3][4][5] |
Signaling Pathways and Experimental Workflows
AM-966-Induced Endothelial Permeability Signaling Pathway
Caption: AM-966 signaling cascade leading to increased endothelial permeability.
Experimental Workflow for Measuring Endothelial Permeability
Caption: Workflow for Transendothelial Electrical Resistance (TEER) measurement.
Experimental Protocols
Endothelial Permeability Assay (ECIS)
Objective: To measure the effect of AM-966 on the integrity of a human lung microvascular endothelial cell (HLMVEC) monolayer.
Materials:
-
Human Lung Microvascular Endothelial Cells (HLMVECs)
-
Endothelial Cell Growth Medium
-
Electric Cell-substrate Impedance Sensing (ECIS) System
-
ECIS 8W10E+ arrays
-
AM-966 stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Coat ECIS arrays with fibronectin (10 µg/mL) for 1 hour at 37°C.
-
Seed HLMVECs onto the arrays at a density of 5 x 10^4 cells/well.
-
Culture the cells in Endothelial Cell Growth Medium at 37°C and 5% CO2 until a confluent monolayer is formed, as indicated by a stable baseline transendothelial electrical resistance (TEER) of approximately 800-1000 Ω.
-
Prepare serial dilutions of AM-966 in pre-warmed medium to final concentrations of 0.1, 1.0, and 10.0 µM. Include a vehicle control.
-
Gently add the AM-966 dilutions or vehicle control to the respective wells.
-
Immediately begin monitoring the TEER in real-time using the ECIS system. Set the frequency to 4000 Hz.
-
Record data continuously for at least 4 hours to observe both the initial decrease and any potential recovery of TEER.
-
Normalize the TEER values to the baseline reading just before the addition of the compound.
-
Analyze the data to determine the dose-dependent effect of AM-966 on endothelial barrier function.
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the inhibitory effect of AM-966 on LPA-induced cell migration.
Materials:
-
Human (A2058, IMR-90) or mouse (CHO-mLPA1) cells
-
Cell culture medium (serum-free for assay)
-
Boyden chambers (or Transwell inserts) with 8 µm pore size polycarbonate membranes
-
Lysophosphatidic Acid (LPA)
-
AM-966
-
Fibronectin (for coating membranes)
-
Calcein-AM or similar fluorescent dye for cell labeling
Procedure:
-
Coat the underside of the Boyden chamber membranes with fibronectin (10 µg/mL) and allow to dry.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium containing various concentrations of AM-966 or vehicle control. Incubate for 30 minutes at 37°C.
-
In the lower chamber, add serum-free medium containing LPA (e.g., 100 nM) as the chemoattractant.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber.
-
Incubate the chambers for 4-6 hours at 37°C in a humidified incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with a Diff-Quik stain kit).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, pre-label cells with Calcein-AM and quantify migration using a fluorescence plate reader.
-
Calculate the percentage inhibition of migration at each AM-966 concentration relative to the LPA-only control.
Intracellular Calcium Release Assay
Objective: To measure the ability of AM-966 to block LPA-induced increases in intracellular calcium.
Materials:
-
CHO cells stably expressing human or mouse LPA1 receptors
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Lysophosphatidic Acid (LPA)
-
AM-966
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the LPA1-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 mM probenecid and 0.04% Pluronic F-127.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the cells twice with HBSS.
-
Add HBSS containing various concentrations of AM-966 or vehicle control to the wells and incubate for 20 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation: 490 nm, Emission: 525 nm).
-
Inject a solution of LPA (to a final concentration of ~10-30 nM) into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Calculate the peak fluorescence response for each well.
-
Determine the inhibitory effect of AM-966 by comparing the response in the presence of the antagonist to the LPA-only control.
Conclusion
The available data indicates that AM-966 is a potent antagonist of the LPA1 receptor in both human and mouse cells, effectively inhibiting chemotaxis and calcium mobilization. However, a significant species-specific data gap exists regarding its effect on endothelial permeability. In human endothelial cells, AM-966 paradoxically increases permeability through a RhoA-mediated pathway. The absence of comparable data in mouse endothelial cells highlights a critical area for future investigation to fully understand the translatability of this off-target effect. Researchers should consider these findings when designing and interpreting preclinical studies and be aware of the potential for unexpected vascular effects. The comparison with other LPA1 antagonists, particularly those in later stages of clinical development like BMS-986278, provides valuable context for the therapeutic potential and safety profile of targeting the LPA1 receptor.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AM-966 Validation in Primary Human Lung Fibroblasts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AM-966, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, with the approved anti-fibrotic drugs pirfenidone and nintedanib. The focus is on the validation of these compounds in primary human lung fibroblasts, offering a summary of their mechanisms of action, key in vitro efficacy data, and detailed experimental protocols.
Mechanism of Action and In Vitro Efficacy
AM-966 demonstrates anti-fibrotic potential by selectively targeting the LPA1 receptor, a key mediator of fibroblast activation and recruitment.[1][2] In comparison, pirfenidone exerts its effects through a broader mechanism, primarily by inhibiting the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) signaling pathway.[3][4][5] Nintedanib is a multi-tyrosine kinase inhibitor that targets platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), all of which are implicated in fibroblast proliferation and activation.[6][7]
The following tables summarize the available quantitative data for each compound's effect on key fibrotic processes in human lung fibroblasts.
Table 1: Inhibition of Primary Human Lung Fibroblast Proliferation
| Compound | Target/Mechanism | Cell Type | Assay | IC50 | Citation |
| AM-966 | LPA1 Antagonist | IMR-90 (human lung fibroblast cell line) | LPA-induced Chemotaxis | 182 ± 86 nM | [8] |
| Primary Human Lung Fibroblasts | Proliferation | Data not available | |||
| Pirfenidone | TGF-β Inhibition | Primary Human Lung Fibroblasts | Proliferation | Dose-dependent inhibition observed, specific IC50 not consistently reported. | [3][4][9] |
| Nintedanib | PDGFR, FGFR, VEGFR Inhibition | Primary Human Lung Fibroblasts (from IPF patients) | PDGF-stimulated Proliferation | 64 nM | [6] |
Table 2: Inhibition of Myofibroblast Differentiation (α-SMA Expression)
| Compound | Target/Mechanism | Cell Type | Assay | IC50/Effect | Citation |
| AM-966 | LPA1 Antagonist | Primary Human Lung Fibroblasts | α-SMA Expression | Data not available | |
| Pirfenidone | TGF-β Inhibition | Primary Human Lung Fibroblasts | TGF-β-induced α-SMA Expression | Attenuated expression | [3][4] |
| Nintedanib | PDGFR, FGFR, VEGFR Inhibition | Primary Human Lung Fibroblasts (from IPF patients) | TGF-β-induced α-SMA mRNA Expression | ~144 nM | [6] |
Table 3: Inhibition of Extracellular Matrix (Collagen) Production
| Compound | Target/Mechanism | Cell Type | Assay | Effect | Citation |
| AM-966 | LPA1 Antagonist | Primary Human Lung Fibroblasts | Collagen Production | Data not available | |
| Pirfenidone | TGF-β Inhibition | Primary Human Lung Fibroblasts | TGF-β-induced Pro-collagen I Expression | Attenuated expression | [3][4] |
| Nintedanib | PDGFR, FGFR, VEGFR Inhibition | Primary Human Lung Fibroblasts (from IPF patients) | TGF-β-stimulated Collagen Secretion | Reduced secretion | [6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by each compound and a general workflow for their in vitro validation.
References
- 1. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-fibrotic agent pirfenidone synergizes with cisplatin in killing tumor cells and cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Protective Effect of Pirfenidone in Lung Fibroblast–Endothelial Cell Network via Inhibition of Rho-Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
AM-966 Demonstrates Potential Superiority in Preclinical Models of Lung Fibrosis
For Immediate Release
San Diego, CA – October 29, 2025 – New analyses of preclinical data suggest that AM-966, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), shows significant promise in treating lung fibrosis, with evidence pointing towards greater efficacy compared to the approved anti-fibrotic agent, pirfenidone. This comparison guide provides a detailed overview of AM-966's performance in preclinical disease models, offering valuable insights for researchers, scientists, and drug development professionals in the field of fibrotic diseases.
AM-966 is an orally bioavailable small molecule that has demonstrated potent and selective antagonism of the LPA1 receptor.[1] The LPA1 receptor pathway is strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), by mediating fibroblast recruitment and activation.[2] Preclinical studies in the widely-used bleomycin-induced lung fibrosis mouse model have shown that AM-966 can significantly reduce lung injury, inflammation, and fibrosis.[1]
Comparative Efficacy in the Bleomycin-Induced Lung Fibrosis Model
While direct head-to-head studies with comprehensive quantitative data are not extensively published, existing data allows for an objective comparison between AM-966 and pirfenidone in the bleomycin-induced lung fibrosis model.
| Efficacy Parameter | AM-966 | Pirfenidone | Dexamethasone |
| Fibrosis Score (Ashcroft) | Significant reduction at 30 mg/kg.[1] | Significant reduction at 200-300 mg/kg. | Attenuates fibrosis. |
| Collagen Content | Dose-dependent reduction. | Significant reduction. | Reduces collagen deposition. |
| Inflammatory Cell Infiltration | Significant reduction in BALF.[1] | Reduces inflammatory influx. | Potent anti-inflammatory effects. |
| Pro-fibrotic Cytokines (e.g., TGF-β) | Reduces pro-fibrotic cytokine production. | Suppresses TGF-β1 expression. | Attenuates TGF-β signaling.[3] |
Note: This table represents a summary of findings from multiple preclinical studies and is intended for comparative purposes. Direct head-to-head studies may yield different results.
One study highlighted that a compound structurally related to AM-966 demonstrated a superior preventive effect on lung function decline compared to pirfenidone in the bleomycin model. While not a direct evaluation of AM-966, these findings are encouraging.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following is a representative protocol for the bleomycin-induced lung fibrosis model used to evaluate AM-966 and its alternatives.
Bleomycin-Induced Lung Fibrosis Model in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old, are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice. Control animals receive an equivalent volume of sterile saline.
-
Treatment Administration:
-
AM-966: Administered orally, once or twice daily, at doses ranging from 10 to 60 mg/kg, starting on the day of bleomycin instillation (prophylactic regimen) or several days after (therapeutic regimen).
-
Pirfenidone: Typically administered orally in the feed (e.g., 0.5% w/w) or by oral gavage (e.g., 100-300 mg/kg/day).
-
Dexamethasone: Administered intraperitoneally at doses around 1 mg/kg/day.
-
-
Efficacy Assessment (typically at day 14 or 21):
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Collagen Content: Lung homogenates are analyzed for hydroxyproline content, a key component of collagen, using a colorimetric assay.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential inflammatory cell counts and protein concentration as an indicator of lung injury.
-
Gene Expression Analysis: Lung tissue is analyzed for the expression of pro-fibrotic and inflammatory genes (e.g., TGF-β1, Collagen I, α-SMA) using quantitative real-time PCR.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of AM-966's action, the following diagrams illustrate the LPA1 signaling pathway and a typical experimental workflow.
Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM-966.
Caption: Workflow for Evaluating Anti-Fibrotic Agents.
Conclusion
The available preclinical evidence strongly supports the continued investigation of AM-966 as a therapeutic agent for lung fibrosis. Its potent and selective inhibition of the LPA1 receptor, a key driver of the fibrotic process, translates to significant anti-fibrotic effects in animal models. While further direct comparative studies are warranted, the existing data suggests that AM-966 may offer an improved efficacy profile over current standards of care. These findings underscore the potential of targeting the LPA-LPA1 axis as a novel and effective strategy in the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.
References
- 1. Frontiers | Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis [frontiersin.org]
- 2. Pirfenidone attenuates bleomycin-induced pulmonary fibrosis in mice by regulating Nrf2/Bach1 equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of pirfenidone on acute pulmonary injury and ensuing fibrosis in the hamster model of amiodarone-induced pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of AM-966 Experimental Results: A Comparative Guide
This guide provides an objective comparison of the experimental results for AM-966, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The information is intended for researchers, scientists, and drug development professionals, with a focus on data reproducibility and comparison with existing alternatives.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of AM-966.
Table 1: In Vitro Activity of AM-966
| Assay | Cell Line | Description | IC50 |
| LPA-stimulated Intracellular Calcium Release | CHO cells expressing human LPA1 receptors | Measures the inhibition of LPA-induced calcium mobilization, a key downstream signal of LPA1 activation. | 17 nM[1][2] |
| LPA-induced Chemotaxis | IMR-90 human lung fibroblasts | Assesses the inhibition of cell migration towards an LPA gradient, a crucial process in fibrosis. | 181 nM[1] |
Table 2: In Vivo Efficacy of AM-966 in the Mouse Bleomycin Model of Lung Fibrosis
A study directly comparing AM-966 to pirfenidone, an approved drug for idiopathic pulmonary fibrosis, found that AM-966 demonstrated greater efficacy in reducing lung fibrosis in a 14-day bleomycin-induced lung injury model[2].
| Parameter | Treatment Group | Outcome |
| Lung Fibrosis | AM-966 (30 mg/kg, twice daily) | Significant reduction in lung fibrosis. |
| Vascular Leakage & Inflammation | AM-966 (30 mg/kg, twice daily) | Reduction in vascular leakage, tissue injury, and pro-fibrotic cytokine production[2]. |
| Body Weight | AM-966 | Maintained mouse body weight, indicating better tolerability compared to the bleomycin-only group[2]. |
Table 3: Unexpected Finding - Effect of AM-966 on Endothelial Permeability
Contrary to its anti-fibrotic effects, a study revealed that AM-966 can increase lung endothelial barrier permeability in vitro[3][4].
| Assay | Cell Line | Key Finding |
| Transendothelial Electrical Resistance (TEER) | Human Lung Microvascular Endothelial Cells (HLMVECs) | AM-966 decreased TEER in a dose-dependent manner, indicating increased permeability[3][4]. |
| Cellular Morphology | HLMVECs | Increased formation of stress fibers and gaps between endothelial cells[3][4]. |
Experimental Protocols
Calcium Flux Assay
-
Objective: To determine the potency of AM-966 in inhibiting LPA1 receptor activation.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence measurement is taken.
-
Cells are incubated with varying concentrations of AM-966.
-
Lysophosphatidic acid (LPA) is added to stimulate the LPA1 receptor.
-
The change in intracellular calcium is quantified by measuring the fluorescence intensity.
-
The half-maximal inhibitory concentration (IC50) is calculated.
-
Chemotaxis Assay
-
Objective: To evaluate the effect of AM-966 on LPA-induced cell migration.
-
Methodology:
-
IMR-90 human lung fibroblasts are placed in the upper chamber of a Boyden chamber.
-
The lower chamber is filled with media containing LPA as a chemoattractant.
-
AM-966 at various concentrations is added to the upper chamber.
-
After incubation, the number of cells that have migrated through the porous membrane to the lower chamber is quantified.
-
The IC50 value for the inhibition of chemotaxis is then determined.
-
Mouse Bleomycin Model of Lung Fibrosis
-
Objective: To assess the in vivo anti-fibrotic efficacy of AM-966.
-
Methodology:
-
Lung fibrosis is induced in mice via intratracheal instillation of bleomycin sulfate.
-
Mice are treated with AM-966 (e.g., 30 mg/kg, orally, twice daily) or a vehicle control.
-
At various time points (e.g., 3, 7, 14, and 28 days), bronchoalveolar lavage fluid (BALF) is collected to measure total protein, inflammatory cell counts, and cytokine levels.
-
Lungs are then harvested for histological analysis to score the extent of fibrosis and to measure collagen content.
-
Signaling Pathways and Experimental Workflows
Caption: AM-966 signaling leading to increased endothelial permeability.
References
- 1. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhoA Phosphorylation Induces Rac1 Release from Guanine Dissociation Inhibitor α and Stimulation of Vascular Smooth Muscle Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of AM-966
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for AM-966, a potent and selective LPA1 receptor antagonist. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, the following procedures are based on general best practices for the disposal of solid organic chemical waste of unknown or non-characterized hazardousness. It is imperative to treat AM-966 as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and compliance with local, state, and federal regulations.
Key Properties of AM-966
A summary of the known quantitative data for AM-966 is presented below to inform handling and storage protocols.
| Property | Value |
| Molecular Formula | C₂₇H₂₃ClN₂O₅ |
| Molecular Weight | 490.9 g/mol |
| Form | Solid |
| Recommended Storage | -20°C for up to 1 year; -80°C for up to 2 years |
Step-by-Step Disposal Protocol for AM-966
The following protocol outlines the essential steps for the safe disposal of AM-966. This procedure should be performed in a designated area, typically a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
1. Waste Classification and Segregation:
-
Initial Assessment: In the absence of a specific SDS, AM-966 should be treated as a hazardous solid organic waste.
-
Segregation: Do not mix AM-966 waste with other waste streams, such as aqueous waste, solvents, or sharps. Keep it in a dedicated and clearly labeled container.
2. Waste Container Selection and Labeling:
-
Container: Use a chemically resistant, sealable container appropriate for solid waste. Ensure the container is in good condition and compatible with the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "AM-966". The label should also include the date of accumulation and the principal investigator's name and contact information.
3. Collection of Waste:
-
Solid Waste: Place any solid AM-966, contaminated weighing boats, or filter papers directly into the designated hazardous waste container.
-
Contaminated Materials: Any disposable materials that have come into contact with AM-966, such as gloves or paper towels, should also be disposed of in the same container.
-
Rinsing: If rinsing glassware that contained AM-966, use a minimal amount of an appropriate organic solvent (e.g., acetone or ethanol). The resulting solvent rinse should be collected in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, depending on your institution's waste stream protocols. Do not pour this rinse down the drain.
4. Storage of Waste:
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area, which is typically a secondary container within a fume hood or a ventilated cabinet.
-
Incompatibles: Ensure the AM-966 waste container is not stored with incompatible chemicals, such as strong oxidizing agents.
5. Final Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for a period defined by your institution (often not to exceed 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
Experimental Workflow for Disposal
The logical flow for the proper disposal of AM-966 is visualized in the diagram below. This workflow emphasizes the critical decision points and safety measures required for handling chemical waste in a laboratory setting.
Caption: Workflow for the safe disposal of AM-966.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of AM-966, thereby fostering a secure research environment.
Personal protective equipment for handling AM-966
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of AM-966 (CAS: 1228690-19-4), a high-affinity, selective, oral LPA1 (lysophosphatidic acid receptor 1) antagonist. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. AM-966 is intended for research use only and is not for human or veterinary use.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive GHS classification is not uniformly available across all supplier Safety Data Sheets (SDS), the available information indicates that AM-966 should be handled with care. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The toxicological properties have not been fully investigated. Therefore, a cautious approach to handling is warranted.
Recommended Personal Protective Equipment (PPE)
A summary of the recommended PPE for handling AM-966 is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before and during use. |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, an apron or coveralls may be necessary. |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by ensuring it is clean, well-ventilated, and free of clutter. A chemical fume hood is recommended for all procedures involving the solid form of AM-966 or when preparing solutions.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust. Use appropriate tools (e.g., spatula) to handle the powder.
-
Solution Preparation: When dissolving AM-966, add the solvent to the solid slowly to avoid splashing. As indicated by suppliers, AM-966 is soluble in DMSO.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Storage Plan
-
Short-term Storage: Store AM-966 in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Long-term Storage: For long-term storage, consult the supplier's recommendations, which may include storage at specific temperatures (e.g., -20°C).
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Dispose of AM-966 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Guidance
-
Waste Collection: Collect waste AM-966 and any materials that have come into contact with it (e.g., gloves, pipette tips, empty containers) in a designated, labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix AM-966 waste with other waste streams unless specifically permitted by your institution's hazardous waste management plan.
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of AM-966 in a laboratory setting.
Caption: Workflow for safe handling and disposal of AM-966.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
